molecular formula C9H18O2 B592562 Nonanoic-D17 acid

Nonanoic-D17 acid

Numéro de catalogue: B592562
Poids moléculaire: 175.34 g/mol
Clé InChI: FBUKVWPVBMHYJY-OISRNESJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isotope labelled n-Nonanoic Acid is commonly used in conjunction with glyphosate, a non-selective herbicide, for a quick burn-down effect in the control of weeds in turfgrass. It is also used in the preparation of plasticizers and lacquers.>

Propriétés

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKVWPVBMHYJY-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Nonanoic-D17 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of Nonanoic-D17 acid, a deuterated analog of nonanoic acid. The substitution of hydrogen with deuterium atoms offers a valuable tool for various research applications, including metabolic studies, lipidomics, and as an internal standard in mass spectrometry-based analyses.

Core Molecular Data

The key to understanding the utility of this compound lies in its precise molecular characteristics. The incorporation of 17 deuterium atoms significantly alters its mass without substantially changing its chemical properties.

PropertyValueSource
Molecular Formula C₉HD₁₇O₂[1][2]
Molecular Weight 175.34 g/mol [1][2][3][4]
CAS Number 130348-94-6[1][3][4]

This compound is a saturated fatty acid where 17 of the hydrogen atoms have been replaced by their stable isotope, deuterium.[3] This isotopic labeling makes it readily distinguishable from its naturally occurring counterpart in analytical experiments.

Isotopic Composition and Mass

The molecular weight of a compound is determined by the sum of the atomic masses of its constituent atoms. In the case of this compound, the calculation is as follows:

  • Carbon (C): 9 atoms

  • Hydrogen (H): 1 atom

  • Deuterium (D): 17 atoms

  • Oxygen (O): 2 atoms

Deuterium, an isotope of hydrogen, contains one proton and one neutron, giving it an atomic mass of approximately 2.014 atomic mass units (amu).[5][6][7] This is roughly double the mass of protium (the most common hydrogen isotope), which has only a single proton.[5]

Applications in Research

The significant mass difference between this compound and endogenous nonanoic acid allows it to serve as an excellent internal standard for quantitative analysis.[8] In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the deuterated standard can be spiked into a sample. Since it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio, it enables precise quantification of the target molecule.

Furthermore, its use as an isotopic tracer is invaluable in metabolic studies to track the absorption, distribution, metabolism, and excretion (ADME) of fatty acids within biological systems.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry experiment.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound (Internal Standard) sample->spike Add known amount extract Lipid Extraction spike->extract derivatize Derivatization (Optional) extract->derivatize lcms LC-MS/MS Analysis derivatize->lcms detection Mass Detection (Analyte vs. Standard) lcms->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte / Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Workflow for quantitative analysis using a deuterated standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Nonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated nonanoic acid, a critical internal standard for mass spectrometry-based quantitative analysis in metabolomics, lipidomics, and drug development. Accurate quantification of nonanoic acid is essential for research into metabolic disorders, gut microbiome activity, and cellular signaling. The use of stable isotope-labeled nonanoic acid, such as the deuterated forms, allows for precise and accurate measurements by correcting for variability during sample preparation and analysis.

Synthesis of Deuterated Nonanoic Acid

The introduction of deuterium into the nonanoic acid molecule can be achieved through several methods, primarily involving hydrogen-deuterium (H/D) exchange reactions or the use of deuterated reagents. The choice of method dictates the level and position of deuterium incorporation.

Perdeuteration via Metal-Catalyzed Hydrothermal H/D Exchange

A robust method for producing fully deuterated nonanoic acid (nonanoic acid-d17) involves a metal-catalyzed hydrothermal H/D exchange. This technique yields a high degree of deuterium incorporation.[1][2]

Experimental Protocol: Synthesis of Nonanoic Acid-d17

This protocol is adapted from a method used for the synthesis of deuterated fatty acids.[1]

Materials:

  • Nonanoic acid (12 g)

  • Platinum on activated carbon (10% Pt)

  • Sodium deuteroxide (NaOD) in D₂O (40% w/w)

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (1 M)

  • Light petroleum

  • Celite

Procedure:

  • A mixture of nonanoic acid, 10% Pt/activated carbon, and 40% w/w NaOD in D₂O is loaded into a pressure reactor.

  • The reactor is degassed with nitrogen, sealed, and heated to 220°C for 3 days with constant stirring.

  • After cooling, the catalyst is removed by filtration through Celite and washed with H₂O.

  • The aqueous filtrate is acidified to pH 2 with 1 M HCl.

  • The crude product is then purified by washing with light petroleum to remove any deuterated octane byproduct, which can form as a result of decarboxylation.

  • The final product, pure nonanoic acid-d17, is obtained after removing the solvent under high vacuum.[1]

Quantitative Data:

ParameterValueReference
Starting Material12 g of nonanoic acid[1]
Yield10 g (75%)[1]
Isotopic Purity98.3% D[1]
Selective Deuteration via Acid-Catalyzed H/D Exchange

For the synthesis of selectively deuterated nonanoic acid, such as nonanoic acid-d4, an acid-catalyzed hydrogen-deuterium exchange is a feasible approach. This method targets the α- and β-positions relative to the carboxyl group.[3]

Experimental Protocol: Synthesis of Nonanoic Acid-d4 (General Method)

This is a generalized protocol based on established deuteration methodologies.[3]

Materials:

  • Nonanoic acid

  • Deuterium chloride (DCl) in deuterium oxide (D₂O) (e.g., 35 wt. %)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, nonanoic acid is combined with a molar excess of DCl in D₂O solution.[3]

  • Reaction: The mixture is heated to reflux for 24-48 hours to facilitate the H/D exchange.[3]

  • Workup: After cooling, the reaction mixture is diluted with dichloromethane. The organic layer is washed sequentially with water and brine.[3]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[3]

  • Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure nonanoic acid-d4.[3]

Quantitative Data (Hypothetical):

ParameterExpected Value
Yield60-80%
Isotopic Purity (d4)>95%
Chemical Purity>98%

Purification of Deuterated Nonanoic Acid

Following synthesis, purification is crucial to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Liquid-Liquid Extraction

This technique is a primary step in the workup of the synthesis reaction to separate the deuterated nonanoic acid from the aqueous, acid-containing phase.

Column Chromatography

For achieving high purity, silica gel column chromatography is a standard and effective method. A non-polar mobile phase, such as a hexane-ethyl acetate gradient, is typically used to separate the more polar nonanoic acid from less polar impurities.[3]

Characterization and Quality Control

The structure, purity, and isotopic enrichment of the final product must be confirmed using various analytical techniques.

Analytical Methods:

TechniquePurpose
¹H NMR & ¹³C NMR To confirm the chemical structure and the positions of deuterium incorporation.
Mass Spectrometry (MS) To determine the molecular weight and confirm the level of deuterium incorporation.
Gas Chromatography-Mass Spectrometry (GC-MS) To assess the chemical and isotopic purity. Derivatization to a more volatile ester, such as a pentafluorobenzyl (PFB) ester, is often performed prior to analysis.

Experimental Protocol: GC-MS Analysis of Nonanoic Acid-d4 PFB Ester (Exemplary)

Materials:

  • Nonanoic acid-d4 sample

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Iso-octane

Procedure:

  • Derivatization: A known amount of the nonanoic acid-d4 sample is dissolved in acetonitrile. An excess of PFBBr and DIPEA are added, and the mixture is heated at 60°C for 30 minutes.

  • The solvent is evaporated under a stream of nitrogen.

  • The derivatized sample is reconstituted in iso-octane for GC-MS analysis.

Visualizing the Workflow

Synthesis of Nonanoic Acid-d17

Synthesis_Perdeuteration cluster_synthesis Synthesis of Nonanoic Acid-d17 Start Nonanoic Acid Reaction Metal-Catalyzed H/D Exchange (Pt/C, NaOD, D2O, 220°C) Start->Reaction Acidification Acidification (1 M HCl) Reaction->Acidification Purification Purification (Washing with Light Petroleum) Acidification->Purification Final_Product Nonanoic Acid-d17 Purification->Final_Product

Caption: Workflow for the synthesis of nonanoic acid-d17.

Purification and Analysis Workflow

Purification_Analysis cluster_purification_analysis Purification and Analysis cluster_analysis Analysis Crude_Product Crude Deuterated Nonanoic Acid Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Pure_Product Pure Deuterated Nonanoic Acid Chromatography->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS GC_MS GC-MS Pure_Product->GC_MS

Caption: General workflow for purification and analysis.

References

Commercial Sources and Technical Applications of High-Purity Nonanoic-D17 Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources of high-purity Nonanoic-D17 acid, a crucial deuterated internal standard for quantitative analysis in metabolomics, lipidomics, and drug development research. This document outlines key specifications from various suppliers, details relevant experimental protocols for its use in mass spectrometry-based analyses, and presents visual workflows to guide researchers in its application.

Commercial Supplier Specifications

This compound (also known as Pelargonic-D17 acid) is a saturated fatty acid with all 17 hydrogens on its acyl chain replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to its endogenous counterpart but mass-shifted, allowing for precise quantification. Several reputable suppliers offer high-purity this compound. The following table summarizes the key quantitative specifications from a selection of these vendors to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaChemical PurityIsotopic Enrichment (atom % D)
Cambridge Isotope Laboratories, Inc. Nonanoic acid (D17, 98%)130348-94-6CD3(CD2)7COOH98%Not specified
CDN Isotopes This compound130348-94-6CD3(CD2)7COOHNot specified98 atom % D[1]
MedchemExpress Nonanoic acid-d17130348-94-6C9HD17O299.44%Not specified
FB Reagents Nonanoic Acid-d17130348-94-6C9HD17O2Not specified99%[2]
ChemScene Nonanoic acid-d17130348-94-6C9HD17O2≥98%[3]Not specified
LGC Standards This compound130348-94-6C9D17HO2Not specifiedNot specified

Experimental Protocols: Utilization as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry (GC-MS and LC-MS) to correct for variability in sample preparation and instrument response. A known amount of the deuterated standard is spiked into the biological sample at the beginning of the workflow. The ratio of the signal from the endogenous (light) analyte to the deuterated (heavy) internal standard is then used for quantification.

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard by GC-MS

This protocol outlines the general steps for the quantification of fatty acids in biological samples, such as plasma, tissues, or cells, using a deuterated internal standard like this compound.

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol or methanol).

  • Add a solvent mixture, typically chloroform:methanol (2:1, v/v), to the sample.

  • Vortex vigorously to ensure thorough mixing and precipitation of proteins.

  • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF3-methanol).

  • Seal the tube and heat at 60-100°C for 10-30 minutes to facilitate the conversion of fatty acids to their more volatile methyl esters.

  • Cool the reaction mixture to room temperature.

3. Extraction of FAMEs:

  • Add water and a non-polar solvent like hexane or iso-octane to the reaction tube.

  • Vortex thoroughly to extract the FAMEs into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer containing the FAMEs to a new tube.

  • Dry the extract with a small amount of anhydrous sodium sulfate.

  • Transfer the final extract to a GC-MS autosampler vial.

4. GC-MS Analysis:

  • Inject the sample into the GC-MS system.

  • The FAMEs are separated on a suitable capillary column (e.g., a DB-5ms).

  • The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the target fatty acid methyl esters and the deuterated internal standard.

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled fatty acid standard and a fixed concentration of the deuterated internal standard.

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard by LC-MS/MS

This protocol provides a general workflow for the quantification of free fatty acids in biological samples without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

  • Spike a known amount of this compound into the biological sample.

  • Perform a liquid-liquid extraction using a suitable solvent system, such as methyl-tert-butyl ether (MTBE) and methanol, or the Folch method (chloroform:methanol).

  • Vortex and centrifuge to separate the phases.

  • Collect the organic layer containing the fatty acids.

  • Dry the extract under nitrogen.

2. Sample Reconstitution:

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve ionization).

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Separate the fatty acids using a reversed-phase column (e.g., a C18 or C8 column).

  • The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each fatty acid and the deuterated internal standard.

  • Quantify the endogenous fatty acids by comparing their peak area ratios to the this compound internal standard against a calibration curve.

Visualizing the Workflow and Logic

To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional Analysis GC-MS or LC-MS/MS Analysis Extract->Analysis Derivatize->Analysis Data Data Acquisition Analysis->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify Curve Calibration Curve Curve->Quantify

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

signaling_pathway_application cluster_study_design Study Design cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation Cell_Culture Cell Culture / Animal Model Perturbation Introduce Perturbation (e.g., Drug Treatment) Cell_Culture->Perturbation Sample_Collection Collect Samples Perturbation->Sample_Collection Internal_Standard Add this compound Sample_Collection->Internal_Standard Extraction Metabolite Extraction Internal_Standard->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantify Fatty Acids LC_MS->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis Conclusion Biological Conclusion Pathway_Analysis->Conclusion

References

Decoding the Certificate of Analysis for Nonanoic-D17 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Nonanoic-D17 acid. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality of the material. These findings are summarized below for clarity and easy reference.

Table 1: Identification and Physical-Chemical Properties
ParameterSpecification
Chemical Name This compound
Synonyms Pelargonic-d17 Acid, C9:0-d17
Molecular Formula C₉HD₁₇O₂
Molecular Weight 175.34 g/mol
CAS Number 130348-94-6
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile)
Table 2: Purity and Isotopic Enrichment
ParameterMethodResult
Chemical Purity GC-MS≥ 98%
Isotopic Purity (Deuterium Enrichment) HRMS≥ 98 atom % D
Isotopologue Distribution HRMSSee Section 2.2 for details

Experimental Protocols

The quantitative data presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies employed for these key experiments.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical purity is assessed to identify and quantify any non-deuterated or other chemical impurities. Due to the low volatility of fatty acids, a derivatization step is required prior to GC-MS analysis.

Derivatization to Pentafluorobenzyl (PFB) Esters:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: A solution of 1% diisopropylethylamine in acetonitrile and a solution of 1% pentafluorobenzyl bromide in acetonitrile are added to the sample.[1]

  • Incubation: The mixture is incubated at room temperature for approximately 20 minutes to allow for the complete conversion of the fatty acid to its PFB ester derivative.[1]

  • Solvent Removal: The solvent is evaporated under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a non-polar solvent, such as iso-octane, for injection into the GC-MS system.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms capillary column (30 m x 250 µm x 0.25 µm) or equivalent.[2]

  • Injector: Split/splitless injector at 320°C with a split ratio of 10:1.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature of 100°C.

    • Ramp at 15°C/min to 160°C.

    • Ramp at 5°C/min to 320°C and hold for 5 minutes.[2]

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent, operated in negative ion chemical ionization (NCI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for the derivatized this compound.

The chemical purity is determined by comparing the peak area of the analyte to the total peak area of all detected compounds.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Isotopic purity, or deuterium enrichment, is a critical parameter for isotopically labeled compounds. It is determined by analyzing the distribution of isotopologues using HRMS. It is important to note that achieving 100% isotopic purity is practically impossible, and the final product will be a mixture of molecules with varying numbers of deuterium atoms.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for direct infusion or injection into the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire full scan mass spectra.

  • Data Analysis:

    • The relative intensities of the different isotopologue peaks (e.g., M, M-1, M-2, etc., where M is the mass of the fully deuterated molecule) are measured.

    • The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation.[3][4] This calculation accounts for the natural abundance of isotopes (e.g., ¹³C).[3][5]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for CoA Generation

The following diagram illustrates the logical flow of the analytical process, from sample reception to the final generation of the Certificate of Analysis.

cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Quality Control Sample_Reception Sample Reception (this compound) Sample_Login Sample Login & Documentation Sample_Reception->Sample_Login Aliquoting Aliquoting for Analysis Sample_Login->Aliquoting Derivatization Derivatization (e.g., PFB Esterification) Aliquoting->Derivatization For GC-MS HRMS_Analysis HRMS Analysis (Isotopic Purity) Aliquoting->HRMS_Analysis For HRMS Physical_Tests Physical & Chemical Tests (Appearance, Solubility) Aliquoting->Physical_Tests GC_MS_Analysis GC-MS Analysis (Chemical Purity) Derivatization->GC_MS_Analysis Data_Processing Data Processing & Integration GC_MS_Analysis->Data_Processing HRMS_Analysis->Data_Processing Physical_Tests->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Enrichment_Calculation Isotopic Enrichment Calculation Data_Processing->Enrichment_Calculation CoA_Generation Certificate of Analysis Generation Purity_Calculation->CoA_Generation Enrichment_Calculation->CoA_Generation QC_Review QC Review & Approval CoA_Generation->QC_Review

Caption: Workflow for generating a Certificate of Analysis for this compound.

Metabolic Fate and Signaling Pathway of Nonanoic Acid

This compound is a valuable tool for tracing the metabolic fate of medium-chain fatty acids. Once it enters the cell, it undergoes β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Furthermore, fatty acids and their metabolites are known to act as signaling molecules, notably by activating Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][7][8]

cluster_0 Cellular Uptake & Metabolism cluster_1 PPARα Signaling Pathway Nonanoic_D17 This compound (extracellular) Cell_Membrane Cell Membrane Nonanoic_D17->Cell_Membrane Nonanoic_D17_int This compound (intracellular) Cell_Membrane->Nonanoic_D17_int Beta_Oxidation Mitochondrial β-Oxidation Nonanoic_D17_int->Beta_Oxidation PPARa PPARα Nonanoic_D17_int->PPARa Activates Acetyl_CoA Acetyl-CoA-d(n) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in gene promoter) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (e.g., increased fatty acid oxidation) Gene_Expression->Metabolic_Effects

Caption: Metabolic fate and PPARα signaling pathway of this compound.

References

solubility of Nonanoic-D17 acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Nonanoic-D17 Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, nonanoic acid (pelargonic acid), as a reliable surrogate. The substitution of hydrogen with deuterium is not expected to significantly alter the solubility profile in organic solvents.

Core Principles of Solubility

Nonanoic acid is a nine-carbon straight-chain saturated fatty acid.[1][2] Its solubility is dictated by the physicochemical properties of its long hydrocarbon tail, which is nonpolar, and its carboxylic acid head, which is polar. This amphipathic nature means it is generally soluble in organic solvents and has low solubility in water.[2][3][4][5] Factors such as temperature and the polarity of the solvent play a crucial role in its solubility.[3]

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Nonanoic Acid in Various Solvents

SolventFormulaTypeSolubilityNotes
ChloroformCHCl₃HalogenatedVery Soluble[4]A common solvent for nonpolar to moderately polar compounds.
Diethyl Ether(C₂H₅)₂OEtherVery Soluble[4]A common nonpolar solvent.
EthanolC₂H₅OHAlcoholSoluble[1]Soluble in 50% and 60% alcohol solutions.[1]
HexaneC₆H₁₄AlkaneVery Soluble[3][4]A nonpolar organic solvent.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSulfoxideSolubleA stock solution of ≥ 50 mg/mL for this compound can be prepared.[6]
WaterH₂OPolarNearly Insoluble[1][2][4]Solubility is approximately 284 mg/L at 30°C.[1]

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Dilution: Carefully pipette an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Incubate at constant temperature with agitation (24-48h) B->C D Centrifuge to separate solid and supernatant C->D E Extract and dilute supernatant D->E F Quantify concentration (e.g., HPLC, GC-MS) E->F G Calculate solubility F->G

Caption: Workflow for Solubility Determination.

Conclusion

This compound, like its non-deuterated form, is expected to be highly soluble in a range of common organic solvents, particularly those with low to moderate polarity. For drug development and research applications, solvents such as ethanol, chloroform, diethyl ether, and DMSO are suitable choices. When precise solubility values are required, a systematic experimental determination using methods like the isothermal equilibrium technique is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Long-Term Storage of Nonanoic-D17 Acid

Introduction

This compound (d17-pelargonic acid) is a deuterated, saturated fatty acid widely utilized in metabolic research, lipidomics, and as an internal standard for mass spectrometry-based quantification.[1] Its molecular formula is CD₃(CD₂)₇COOH, with an isotopic enrichment typically around 98 atom % D.[2] The stability of such isotopically labeled standards is paramount for the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its long-term integrity.

Physicochemical Properties and Inherent Stability

Nonanoic acid is a straight-chain saturated fatty acid (SFA), meaning its nine-carbon backbone contains no double bonds.[3] This lack of unsaturation is the primary reason for its high chemical stability. Unlike polyunsaturated fatty acids (PUFAs), SFAs are not susceptible to the rapid lipid peroxidation initiated by the abstraction of hydrogen atoms from bis-allylic positions.[4][5]

The stability of this compound is further enhanced by the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier isotope deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond energy makes the abstraction of a deuterium atom, a key step in oxidative degradation, significantly more difficult, thereby slowing down potential degradation reactions.[6]

Below is a diagram illustrating the factors that contribute to the compound's high stability.

G Logical Diagram: Factors Enhancing this compound Stability cluster_0 Chemical Structure cluster_1 Resulting Properties A Nonanoic Acid Backbone B Saturated Carbon Chain (No C=C Double Bonds) A->B C Perdeuterated Chain (C-D Bonds) A->C D Resistance to Oxidation B->D Prevents lipid peroxidation E Kinetic Isotope Effect C->E Strengthens C-X bond F High Chemical Stability D->F E->F

Diagram illustrating factors contributing to high stability.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the integrity of this compound over the long term. Recommendations differ based on whether the compound is in its neat form (solid/liquid) or dissolved in a solvent.

Quantitative Storage Recommendations

The following table summarizes the recommended conditions for long-term storage.

ParameterNeat Compound (Solid/Liquid)In Organic Solvent (Stock Solution)
Temperature ≤ -16°C is recommended for maximum shelf-life.[7][8] Some suppliers state stability at room temperature.[9][10]-20°C ± 4°C is standard for long-term storage.[7][8][11]
Container Glass vial with a Teflon-lined cap.[7][8]Amber glass vial with a Teflon-lined cap to protect from light.[7][11]
Atmosphere Standard air is acceptable, but flushing with inert gas (Argon, Nitrogen) before sealing is best practice.Headspace should be flushed with an inert gas (Argon, Nitrogen) before sealing.[7][8]
Precautions Store away from light and moisture.[10] Allow the container to reach room temperature before opening to prevent condensation.[7][8]Never use plastic containers (e.g., polypropylene, polystyrene) as organic solvents can leach plasticizers.[7][8]
Stated Stability Can be stable for 3 to 5 years or more under recommended conditions.[2][9] Re-analysis after 3 years is advised.[2]Stock solutions can be stable for several months.[11] Working solutions are less stable and should be prepared fresh.[11]
Handling Procedures
  • Transferring Neat Compound: When removing a portion of the neat compound, allow the entire container to equilibrate to room temperature before opening to prevent water condensation and potential hydrolysis.

  • Preparing Solutions:

    • Use high-purity solvents compatible with your analytical method, such as methanol, DMSO, or chloroform.[11][12]

    • Work in a clean environment, preferably under a hood, to avoid contamination.

    • Always use glass, stainless steel, or Teflon labware for transfers. Do not use plastic pipette tips for organic solutions.[7][8]

  • After Use: Tightly reseal the container, preferably after flushing the headspace with an inert gas, and return it to the appropriate storage temperature promptly.

Experimental Protocol: Long-Term Stability Assessment

To ensure the continued integrity of this compound, especially for lots stored for extended periods, a formal stability assessment is recommended. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which can verify both chemical purity and isotopic enrichment.

Objective

To determine the chemical purity and isotopic enrichment of a stored lot of this compound at predefined time intervals and compare the results against a time-zero analysis.

Materials and Methods
  • Analyte: this compound lot to be tested.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) for purity and a Mass Spectrometer (GC-MS) for identity and isotopic enrichment confirmation.

  • Reagents: Derivatization agent (e.g., BF₃ in Methanol or Diazomethane), high-purity extraction solvents (e.g., heptane, hexane), internal standard (e.g., Heptadecanoic acid).

  • Labware: Glass vials with Teflon-lined caps, glass pipettes, heating block.

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study.

G cluster_workflow Stability Testing Workflow cluster_timepoint For each Time Point (e.g., 3, 6, 12, 24 months) T0 Time-Zero Analysis (Establish Baseline Purity & Isotopic Enrichment) Prep Aliquot Samples into Appropriate Vials under N2 T0->Prep Store Place Samples in Storage (-20°C, Room Temp, 40°C) Prep->Store Pull 1. Pull Sample from Storage Store->Pull Deriv 2. Derivatize to FAME (Fatty Acid Methyl Ester) Pull->Deriv Analyze 3. GC-MS Analysis Deriv->Analyze Data 4. Compare Purity & Isotopic Enrichment to Time-Zero Analyze->Data Result Final Stability Report Data->Result

Workflow for stability assessment of this compound.
Detailed Procedure

  • Time-Zero Analysis: Upon receiving a new lot, perform a complete analysis. Dissolve a small, accurately weighed amount, derivatize it to its fatty acid methyl ester (FAME), and analyze by GC-MS. Record the chemical purity (via peak area %) and confirm the mass spectrum, paying close attention to the isotopic distribution to verify enrichment.

  • Sample Preparation for Storage: Aliquot the remaining material into several small, amber glass vials appropriate for single use at each time point. Flush each vial with nitrogen or argon before sealing with a Teflon-lined cap.

  • Storage: Place the prepared vials at the desired storage conditions (e.g., -20°C and a real-time condition like room temperature). An accelerated condition (e.g., 40°C) can be included to predict long-term stability.

  • Analysis at Time Points: At each scheduled interval (e.g., 6, 12, 24, and 36 months), remove one vial from each storage condition.

  • Derivatization to FAME: Transfer the contents to a reaction vial. Add methanol and an acidic catalyst like BF₃. Heat the mixture (e.g., at 60°C for 15 minutes) to convert the carboxylic acid to its more volatile methyl ester. After cooling, extract the FAME into an organic solvent like heptane.

  • GC-MS Analysis: Inject the extracted sample onto a GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., a polar wax column). Program the oven temperature to separate the nonanoate methyl ester from any potential impurities.

    • MS Conditions: Operate the mass spectrometer in full scan mode to identify peaks and in selected ion monitoring (SIM) mode to precisely quantify the deuterated and any potential non-deuterated species.

  • Data Evaluation: Compare the chemical purity from the GC chromatogram and the isotopic profile from the mass spectrum to the data from the time-zero analysis. Any significant change in purity (e.g., >2%) or the appearance of new peaks would indicate degradation.

Conclusion

This compound is an exceptionally stable molecule due to its saturated nature and the reinforcing effect of deuteration.[6][7] When stored under the recommended conditions—frozen (≤ -16°C), in a glass container with a Teflon-lined cap, and protected from light and moisture—it can be expected to maintain its chemical and isotopic integrity for several years.[2][8] For critical applications, especially when using material that has been stored for over three years, a re-analysis of purity and isotopic enrichment using a robust analytical method like GC-MS is a prudent quality control measure.[2] Adherence to these guidelines will ensure the reliability of this compound as a standard in research and development.

References

A Technical Guide to the Natural Abundance of Nonanoic Acid Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of nonanoic acid. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the isotopic composition of this medium-chain fatty acid. This document presents the natural abundances of the constituent elements of nonanoic acid, the theoretical isotopic distribution of the molecule, and detailed experimental protocols for determining its isotopic composition.

Introduction to Natural Isotopic Abundance

The atoms of a given element are not all identical; they can exist in different forms known as isotopes, which possess the same number of protons but varying numbers of neutrons. The natural abundance of an isotope refers to its relative prevalence among all the isotopes of that element found in a particular environment. This natural variation in isotopic composition can provide valuable information about the origin, synthesis, and metabolic pathways of organic molecules. For a molecule like nonanoic acid (C9H18O2), its overall isotopic distribution is a composite of the natural abundances of the isotopes of carbon, hydrogen, and oxygen.

Elemental Isotopic Abundance

The isotopic composition of nonanoic acid is determined by the natural abundances of the stable isotopes of its constituent elements: carbon, hydrogen, and oxygen. The following tables summarize the internationally accepted values for the natural abundances of these isotopes.

Table 1: Natural Abundance of Stable Carbon Isotopes [1][2][3]

IsotopeAtomic Mass (Da)Natural Abundance (%)
¹²C12.00000098.93
¹³C13.0033551.07

Table 2: Natural Abundance of Stable Hydrogen Isotopes [4][5][6][7][8]

IsotopeAtomic Mass (Da)Natural Abundance (%)
¹H1.00782599.9885
²H (D)2.0141020.0115

Table 3: Natural Abundance of Stable Oxygen Isotopes [9][10][11]

IsotopeAtomic Mass (Da)Natural Abundance (%)
¹⁶O15.99491599.757
¹⁷O16.9991310.038
¹⁸O17.9991600.205

Theoretical Isotopic Distribution of Nonanoic Acid

Direct experimental data on the natural isotopic abundance of the entire nonanoic acid molecule is not commonly published. However, the theoretical relative abundances of its most common isotopologues (molecules differing only in their isotopic composition) can be calculated based on the natural abundances of its constituent elements. Nonanoic acid has a chemical formula of C9H18O2. The following table presents the calculated relative abundances of the monoisotopic peak (M) and the subsequent M+1 and M+2 peaks, which are crucial for mass spectrometry analysis.

Table 4: Calculated Theoretical Isotopic Abundance of Nonanoic Acid (C9H18O2)

IsotopologueDescriptionRelative Abundance (%)
MComposed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁶O)100.00
M+1Contains one ¹³C, one ²H, or one ¹⁷O10.08
M+2Contains two ¹³C, one ¹⁸O, or combinations of M+1 isotopes0.49

Note: These are theoretical values. Actual measurements may vary slightly due to isotopic fractionation during natural synthesis and sample processing.

Experimental Protocols for Determining Natural Isotopic Abundance

The determination of the natural isotopic abundance of organic compounds like nonanoic acid is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS) and, for site-specific information, Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique used to measure the relative abundance of isotopes in a sample.[7] For an organic molecule like nonanoic acid, the bulk isotopic composition of carbon and hydrogen is typically determined.

Methodology:

  • Sample Preparation:

    • The nonanoic acid sample must be pure. Purification can be achieved through techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • For bulk isotopic analysis, the purified nonanoic acid is combusted in an elemental analyzer. This process converts the organic compound into simple gases: carbon dioxide (CO2) for carbon isotope analysis and hydrogen gas (H2) for hydrogen isotope analysis.[12]

    • For compound-specific isotope analysis, a gas chromatograph is coupled directly to the IRMS system (GC-C-IRMS).[13][14] The nonanoic acid is first derivatized (e.g., esterified to its methyl ester) to improve its volatility for GC separation.

  • Instrumentation and Analysis:

    • The resulting CO2 or H2 gas is introduced into the ion source of the mass spectrometer.

    • In the ion source, the gas molecules are ionized, typically by electron impact.

    • The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

    • Highly sensitive detectors, such as Faraday cups, simultaneously measure the ion beams corresponding to the different isotopes (e.g., for CO2, m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for ¹²C¹⁸O¹⁶O).

  • Data Analysis:

    • The isotope ratios (e.g., ¹³C/¹²C, ²H/¹H) are calculated from the measured ion beam intensities.

    • These ratios are typically reported in delta (δ) notation in parts per thousand (‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon, Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the site-specific natural isotopic abundance within a molecule, a technique known as Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR).[4][9] This method can distinguish the isotopic composition at different atomic positions within the nonanoic acid molecule.

Methodology:

  • Sample Preparation:

    • A high-purity sample of nonanoic acid is required.

    • The sample is dissolved in a deuterated solvent with low residual signals of the nucleus of interest.

  • Instrumentation and Data Acquisition:

    • A high-field NMR spectrometer equipped with a cryoprobe is often necessary to achieve the required sensitivity for detecting the low natural abundance of isotopes like ¹³C and ²H.

    • For ¹³C NMR, quantitative acquisition conditions must be employed. This includes using a long relaxation delay and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure that the signal intensity is directly proportional to the number of nuclei.

    • For ²H NMR, the quadrupolar nature of the deuterium nucleus leads to broader signals, but the relative areas of the peaks corresponding to different positions can be integrated to determine site-specific abundances.

  • Data Analysis:

    • The integrated intensities of the NMR signals corresponding to each chemically distinct position in the nonanoic acid molecule are measured.

    • The relative abundance of the isotope at each site is calculated from these integrals.

    • The results can reveal intramolecular isotopic fractionation patterns.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the determination of the natural isotopic abundance of nonanoic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_irms IRMS Analysis cluster_nmr NMR Analysis cluster_data_processing Data Processing and Interpretation Sample Nonanoic Acid Sample Purification Purification (GC/HPLC) Sample->Purification Derivatization Derivatization (for GC-IRMS) Purification->Derivatization Optional EA Elemental Analyzer (Combustion) Purification->EA NMR_Sample Dissolution in Deuterated Solvent Purification->NMR_Sample Derivatization->EA IRMS Isotope Ratio Mass Spectrometer EA->IRMS Bulk_Analysis Bulk Isotopic Ratios (δ notation) IRMS->Bulk_Analysis NMR High-Field NMR Spectrometer NMR_Sample->NMR Site_Specific Site-Specific Isotopic Abundance NMR->Site_Specific Interpretation Interpretation of Isotopic Signature Bulk_Analysis->Interpretation Site_Specific->Interpretation

A generalized workflow for determining the natural isotopic abundance of nonanoic acid.

Conclusion

This technical guide has provided a detailed overview of the natural isotopic abundance of nonanoic acid, from the fundamental principles to practical experimental methodologies. The provided tables of elemental and molecular isotopic abundances serve as a valuable reference for researchers. The detailed protocols for IRMS and NMR spectroscopy offer a starting point for the experimental determination of isotopic compositions. A thorough understanding of the natural isotopic signature of nonanoic acid is essential for its application in various scientific fields, including metabolism studies, food authenticity, and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pelargonic Acid-D17

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical state, appearance, and key chemical properties of Pelargonic acid-D17, a deuterated form of nonanoic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and analytical chemistry where stable isotope-labeled compounds are utilized as internal standards or tracers.

Overview and Chemical Identity

Pelargonic acid-D17, also known as Nonanoic acid-D17, is the deuterium-labeled version of Pelargonic acid (Nonanoic acid), a naturally occurring nine-carbon saturated fatty acid.[1] The deuterium enrichment is typically specified at 98-99%.[2][3][4] Its primary applications in research include its use as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a metabolic tracer.[1]

Synonyms:

  • Nonanoic acid-D17[1]

  • d-nonanoic acid[3]

  • deuterated nonanoic acid[3]

  • n-Nonylic acid-d17[3]

  • n-Nonanoic acid-d17[3]

  • 1-Octanecarboxylic acid-d17[3]

  • Nonoic acid, n-Pelargonic acid-d17[3]

Physical State and Appearance

Based on available data for both the deuterated and non-deuterated forms, Pelargonic acid-D17 is a liquid at room temperature.[3] It is typically described as a clear, colorless to pale yellow, oily liquid.[5][6][7] The non-deuterated form is noted to have an unpleasant, rancid odor.[7][8]

Physicochemical Properties

The following table summarizes the key quantitative data for Pelargonic acid-D17 and its non-deuterated analog. Properties for the deuterated compound are often inferred from the non-deuterated form, with the primary difference being the molecular weight.

PropertyPelargonic acid-D17Pelargonic acid (Nonanoic acid)
Molecular Formula C₉HD₁₇O₂[3][9]C₉H₁₈O₂[7]
Molecular Weight 175.34 g/mol [2][9]158.241 g/mol [7]
Physical State Liquid[3]Oily liquid[7][8]
Appearance Inferred: Clear, colorless to yellowish oily liquidClear to yellowish oily liquid[5][7]
Melting Point Not specified9 °C to 12.5 °C[6][7]
Boiling Point Not specified254 °C to 269 °C[6][7]
Density Not specified~0.900 g/cm³[7]
Water Solubility Not specifiedNearly insoluble; ~0.3 g/L[7][8]
Solubility Not specifiedVery soluble in organic solvents like chloroform and ether[7][8]
Deuterium Purity ≥98%[2][4][9]Not Applicable

Experimental Protocols and Methodologies

General Workflow for Physicochemical Property Determination:

G cluster_0 Material Acquisition and Preparation cluster_1 Property Analysis cluster_2 Data Processing A Obtain high-purity Pelargonic acid-D17 sample B Degas and dry sample under vacuum A->B C Melting Point Determination (e.g., Differential Scanning Calorimetry) B->C D Boiling Point Measurement (e.g., ASTM D1078) B->D E Density Measurement (e.g., Pycnometry) B->E F Solubility Assessment (e.g., Shake-flask method) B->F G Record and average multiple measurements C->G D->G E->G F->G H Compare with non-deuterated analog data G->H I Generate specification sheet H->I

Caption: General experimental workflow for determining physicochemical properties.

Standard test methods from organizations like ASTM International (e.g., ASTM D1078 for boiling range) and the American Oil Chemists' Society (AOCS) are often adapted for such analyses.[10]

Biological and Chemical Context

Metabolic Pathway Involvement: As a fatty acid, Pelargonic acid is involved in lipid metabolism. While it is a medium-chain fatty acid, its metabolic fate involves pathways common to other fatty acids, such as beta-oxidation for energy production.

G Pelargonic_acid Pelargonic Acid Acyl_CoA Pelargonoyl-CoA Pelargonic_acid->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Mitochondrial Beta-Oxidation Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy ATP (Energy) TCA_Cycle->Energy

Caption: Simplified metabolic pathway of Pelargonic acid.

Herbicidal Mode of Action: The ammonium salt of pelargonic acid is used as a non-selective, contact herbicide.[11] Its mode of action does not involve systemic translocation; instead, it works by disrupting the waxy cuticle of the plant, leading to cell membrane damage, leakage, and rapid desiccation of green tissue.[10][11]

G cluster_0 Application cluster_1 Mechanism cluster_2 Result A Pelargonic Acid Application to Plant B Contact with Green Tissue A->B C Disruption of Waxy Cuticle B->C D Dissolution of Cell Membranes C->D E Ion Leakage & Cell Death D->E F Rapid Desiccation (Weed Control) E->F

Caption: Logical workflow of Pelargonic acid's herbicidal action.

References

CAS number for Nonanoic-D17 acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nonanoic-D17 Acid for Researchers and Drug Development Professionals

Introduction

This compound, the deuterated analogue of nonanoic acid (also known as pelargonic acid), is a stable isotope-labeled fatty acid. Its use is pivotal in advanced research, particularly in the fields of metabolomics, lipidomics, and pharmacokinetic studies.[1][2] The substitution of hydrogen atoms with deuterium provides a distinct mass signature, enabling its use as an internal standard for highly accurate quantification in mass spectrometry-based assays and as a tracer to investigate metabolic pathways without altering the fundamental chemical properties of the molecule.[2] This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in a research setting.

Physicochemical and Identification Data

For effective utilization in experimental design, a clear understanding of the compound's properties is essential. The following table summarizes key quantitative data for both this compound and its unlabeled counterpart for comparative purposes.

PropertyThis compoundNonanoic Acid (Pelargonic Acid)
CAS Number 130348-94-6[3][4][5][6]112-05-0[4][5][7]
Molecular Formula C₉HD₁₇O₂ / CD₃(CD₂)₇COOH[3][7]C₉H₁₈O₂ / CH₃(CH₂)₇COOH[8]
Molecular Weight 175.34 g/mol [1][3][7]158.24 g/mol [8]
Synonyms Pelargonic acid-d17, n-Nonylic acid-d17[3][5]Pelargonic acid, Nonylic acid
Appearance / Form Liquid[5]Colorless to yellowish oily liquid[8][9]
Isotopic Enrichment ≥98 atom % D[7]Not Applicable
Chemical Purity ≥98%[3]Not Applicable
Melting Point Not specified12.5 °C[8]
Boiling Point Not specified254 °C[8]
Storage Conditions Room temperature, away from light and moisture[1][5][7]Not specified
Stability Stable under recommended storage conditions[7]Not specified

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool for the scientific community.

  • Internal Standard for Quantitative Analysis : The primary application of this compound is as an internal standard in mass spectrometry (GC-MS or LC-MS) analysis.[2] By adding a known quantity to a sample, it allows for the precise quantification of endogenous, unlabeled nonanoic acid, correcting for variations during sample preparation and analysis.

  • Metabolic and Pharmacokinetic Tracing : Deuterated compounds are ideal for tracing the metabolic fate of molecules in biological systems.[10] Researchers can administer this compound and track its absorption, distribution, metabolism, and excretion (ADME), providing critical data for drug development and metabolic research.[2]

  • Lipid Peroxidation Studies : Deuterium-reinforced polyunsaturated fatty acids (PUFAs) have been shown to inhibit lipid peroxidation, a key process in cellular damage implicated in various diseases.[11][12] While nonanoic acid is a saturated fatty acid, the principles of using deuterated lipids to probe and potentially mitigate oxidative damage are a significant area of research with therapeutic potential.[11]

  • Penetration Enhancer Research : Unlabeled nonanoic acid is investigated as a transdermal penetration enhancer, a substance that helps drugs permeate the skin.[13] this compound can be used in mechanistic studies to quantify the uptake and distribution of the enhancer itself within skin layers.[13]

Experimental Protocol: Quantification of Nonanoic Acid in Plasma using this compound as an Internal Standard via GC-MS

This protocol provides a detailed methodology for the quantification of nonanoic acid in a biological matrix. It is a representative workflow synthesized from standard practices in the field.[14]

1. Objective: To accurately quantify the concentration of endogenous nonanoic acid in human plasma samples.

2. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Nonanoic Acid (Calibration Standard)

  • Human Plasma (K2-EDTA)

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (CH₃OH), HPLC grade

  • Hydrochloric Acid (HCl)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl (Derivatizing Agent)

  • Ethyl Acetate, HPLC grade

  • Anhydrous Sodium Sulfate

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

3. Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound (IS) plasma->is_spike add_solvents Add CHCl₃:CH₃OH (2:1, v/v) is_spike->add_solvents cal_standards Prepare Calibration Curve Standards cal_standards->add_solvents vortex Vortex & Centrifuge add_solvents->vortex collect_organic Collect Organic Layer vortex->collect_organic dry_down Evaporate to Dryness under N₂ collect_organic->dry_down add_reagent Add MTBSTFA & Ethyl Acetate dry_down->add_reagent heat Heat at 60°C for 30 min add_reagent->heat inject Inject 1 µL into GC-MS heat->inject ms_detect Acquire Data (SIM Mode) inject->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio plot_curve Plot Calibration Curve ratio->plot_curve quantify Quantify Sample Concentration plot_curve->quantify

Caption: Workflow for GC-MS quantification of nonanoic acid using a deuterated internal standard.

4. Step-by-Step Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (IS) at 1 mg/mL in methanol.

    • Prepare a stock solution of unlabeled Nonanoic Acid at 1 mg/mL in methanol.

    • Create a series of calibration standards by spiking blank plasma with the unlabeled stock to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Preparation and Lipid Extraction:

    • Pipette 100 µL of each plasma sample, calibration standard, and a blank control into separate 1.5 mL microcentrifuge tubes.

    • Spike each tube (except the blank) with 10 µL of a 10 µg/mL working solution of the this compound IS.

    • Acidify samples with 10 µL of 1M HCl to ensure fatty acids are protonated.

    • Add 600 µL of a cold (-20°C) chloroform:methanol (2:1, v/v) solution to each tube.[14]

    • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the lower organic layer to a new tube, avoiding the protein interface.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Derivatization for GC-MS:

    • To the dried lipid extract, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent MTBSTFA.

    • Seal the tubes tightly and heat at 60°C for 30 minutes to form TBDMS esters, which are more volatile and thermally stable for GC analysis.

    • Cool to room temperature and transfer the solution to a GC vial with an insert.

  • GC-MS Instrumental Analysis:

    • Injection: Inject 1 µL of the derivatized sample.[14]

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, ramp to 170°C at 20°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[14]

    • MS Detector: Operate in Electron Impact (EI) ionization mode.[14]

    • Data Acquisition: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.

      • Monitor m/z for TBDMS-Nonanoate (analyte).

      • Monitor m/z for TBDMS-Nonanoate-D17 (internal standard).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area for each sample and standard.

    • Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards.

    • Determine the concentration of nonanoic acid in the plasma samples by interpolating their area ratios from the calibration curve.

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its utility as an internal standard ensures the accuracy and reliability of quantitative bioanalysis, while its application as a metabolic tracer provides deep insights into the behavior of fatty acids in biological systems. The detailed protocol provided herein offers a practical framework for its implementation in a laboratory setting, enabling high-quality data generation for a wide range of scientific investigations.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Nonanoic Acid and Other Short-Chain Fatty Acids Using Nonanoic-D17 Acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological matrices is essential for understanding their roles in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for fatty acid analysis due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard is a gold standard in mass spectrometry-based quantification, as it effectively corrects for variations during sample preparation, injection volume, and matrix effects.[2] Deuterated internal standards, such as Nonanoic-D17 acid, are chemically identical to their non-deuterated counterparts, ensuring similar extraction recovery and ionization efficiency, which leads to highly accurate and precise quantification.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of nonanoic acid and other short-chain fatty acids (SCFAs) in biological samples using this compound as an internal standard.

Experimental Workflow

The general workflow for the quantification of fatty acids using a deuterated internal standard involves sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.[2] The internal standard is introduced early in the sample preparation process to ensure it undergoes the same experimental variations as the analyte.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Spike IS Spike with This compound (IS) Biological Sample->Spike IS 1 Extraction Protein Precipitation & Liquid-Liquid Extraction Spike IS->Extraction 2 Dry & Reconstitute Evaporation and Reconstitution Extraction->Dry & Reconstitute 3 LC_Separation LC Separation (C18 Column) Dry & Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak Integration Peak Integration MS_Detection->Peak Integration Calibration Curve Calibration Curve Construction Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification SCFA Signaling Pathway cluster_gut Gut Lumen cluster_host Host System Dietary Fiber Dietary Fiber Microbiota Microbiota Dietary Fiber->Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate Microbiota->SCFAs Circulation Systemic Circulation SCFAs->Circulation Absorption GPCRs GPR41, GPR43, GPR109A Circulation->GPCRs Activation Physiological Effects Immune Regulation, Metabolic Homeostasis, Appetite Control GPCRs->Physiological Effects

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Principle

This protocol outlines a robust and widely applicable method for the quantitative analysis of fatty acids in biological samples, such as plasma. The methodology involves a comprehensive lipid extraction, followed by the derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs). Gas chromatography-mass spectrometry (GC-MS) is then employed for the separation and quantification of these FAMEs.[1][2] To ensure high accuracy and precision, this protocol utilizes a stable isotope-labeled internal standard, Nonanoic-D17 acid. The internal standard is introduced early in the sample preparation process to account for any variability that may arise during extraction, derivatization, and injection.[3][4]

2.0 Materials and Reagents

  • Solvents:

    • Methanol (HPLC grade)

    • Chloroform (HPLC grade)

    • Hexane (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Toluene (anhydrous)

    • Isooctane

  • Reagents:

    • This compound (Internal Standard)

    • Boron trifluoride-methanol (BF3-methanol) solution (12-14%)[1]

    • Sodium chloride (NaCl)

    • Sodium sulfate (anhydrous)

    • Nitrogen gas (high purity)

  • Equipment:

    • Glass centrifuge tubes with screw caps

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • GC-MS system with a suitable capillary column

    • Autosampler vials with inserts

3.0 Experimental Protocol

3.1 Sample Preparation (Lipid Extraction from Plasma)

The Folch method is a widely recognized "gold standard" for lipid extraction.[2]

  • In a glass centrifuge tube, combine 100 µL of plasma with a known amount of the this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[5]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • To induce phase separation, add 0.5 mL of a 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Carefully aspirate the upper aqueous layer and discard it.

  • Transfer the lower organic layer, which contains the lipids, to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.

3.2 Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase the volatility of the fatty acids for GC-MS analysis, they must be converted to their corresponding methyl esters.[1][6]

  • To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[1]

  • Securely cap the tube and vortex briefly to dissolve the lipid residue.

  • Heat the mixture in a heating block or water bath at 60°C for 10 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the tube, then vortex thoroughly to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

4.0 GC-MS Analysis

4.1 Instrumental Parameters

The following are typical GC-MS parameters for FAME analysis and may require optimization for your specific instrument and application.[1][6]

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless, operated in splitless mode.

  • Injector Temperature: 250°C.[1][6]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 170°C at 11°C/min.

    • Ramp 2: Increase to 175°C at 0.8°C/min.

    • Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes.[7]

  • MS Transfer Line Temperature: 240°C.[6]

  • MS Source Temperature: 230°C.[1][6]

  • MS Quadrupole Temperature: 150°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550).

5.0 Data Analysis and Quantification

  • Peak Identification: Identify the FAME peaks in the chromatogram based on their retention times compared to known standards.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the samples.

  • Quantification: For each fatty acid, calculate the ratio of its peak area to the peak area of the this compound internal standard. Plot these ratios against the known concentrations of the calibration standards to generate a calibration curve. The concentration of each fatty acid in the unknown samples can then be determined from this curve.

6.0 Quantitative Data Summary

The following table provides an example of how to present the quantitative data for fatty acid analysis in plasma samples.

Fatty AcidRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)Concentration (µg/mL)
Myristic Acid (C14:0)10.5150,000500,0000.3015.0
Palmitic Acid (C16:0)12.8800,000500,0001.6080.0
Stearic Acid (C18:0)15.2450,000500,0000.9045.0
Oleic Acid (C18:1)15.51,200,000500,0002.40120.0
Linoleic Acid (C18:2)16.1950,000500,0001.9095.0

7.0 Experimental Workflow Diagram

GCMS_Fatty_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma_sample Plasma Sample (100 µL) add_is Spike with This compound (IS) plasma_sample->add_is extraction Lipid Extraction (Folch Method: Chloroform/Methanol) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Evaporate to Dryness (Nitrogen Stream) collect_organic->dry_down add_bf3 Add BF3-Methanol dry_down->add_bf3 Dried Lipid Extract heat Heat at 60°C add_bf3->heat extract_fames Extract FAMEs (Hexane) heat->extract_fames dry_fames Dry with Na2SO4 extract_fames->dry_fames gcms_analysis GC-MS Analysis dry_fames->gcms_analysis FAMEs in Hexane data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification final_results Final Results (Concentration) quantification->final_results

Caption: GC-MS workflow for fatty acid quantification.

References

Application Notes and Protocols for Lipidomics Sample Preparation Using Nonanoic-D17 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a powerful tool for understanding cellular metabolism, identifying disease biomarkers, and advancing drug development.[1][2][3] Accurate and reproducible sample preparation is a critical first step in any lipidomics workflow to ensure high-quality data.[4] This document provides detailed application notes and protocols for the preparation of biological samples for lipidomics analysis, with a specific focus on the use of Nonanoic-D17 acid as an internal standard for precise quantification.

Nonanoic acid, a nine-carbon saturated fatty acid, is a key intermediate in fatty acid metabolism.[1] Its accurate quantification is crucial for studying metabolic disorders and the gut microbiome.[1] The stable isotope dilution (SID) method, utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for precise and accurate quantification in mass spectrometry.[1] This deuterated standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and ionization, thus correcting for analytical variability and sample preparation losses.[1]

Experimental Workflow

The overall workflow for lipidomics sample preparation using this compound involves several key stages, from sample collection and homogenization to lipid extraction and preparation for analysis. The following diagram illustrates the typical experimental process.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis_prep Analysis Preparation SampleCollection Sample Collection (e.g., Plasma, Tissue) AddInternalStandard Addition of This compound Internal Standard SampleCollection->AddInternalStandard Homogenization Sample Homogenization AddInternalStandard->Homogenization LipidExtraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) Homogenization->LipidExtraction PhaseSeparation Phase Separation (Centrifugation) LipidExtraction->PhaseSeparation CollectOrganicPhase Collection of Lipid-Containing Organic Phase PhaseSeparation->CollectOrganicPhase Drying Drying under Nitrogen CollectOrganicPhase->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Derivatization Derivatization (Optional, for GC-MS) Reconstitution->Derivatization Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Derivatization->Analysis

Caption: Experimental workflow for lipidomics sample preparation.

Key Experimental Protocols

Accurate lipid analysis relies on robust and reproducible experimental procedures. The following sections detail widely used methods for lipid extraction from biological matrices. The addition of this compound should occur at the earliest stage of sample handling to account for variability throughout the entire process.[1]

Lipid Extraction Methods

The choice of extraction method depends on the sample type and the lipid classes of interest. The two most common methods are the Folch and Bligh & Dyer procedures.

a) Folch Method

This method is well-suited for lipid extraction from tissues and uses a chloroform:methanol (2:1, v/v) mixture.[5]

  • Homogenization: Homogenize the tissue sample (e.g., 50 mg) with 20 volumes of a cold chloroform:methanol (2:1, v/v) solution containing the known amount of this compound internal standard.[1][5]

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.[5]

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution and centrifuge at a low speed (e.g., 3000 x g for 5 minutes) to separate the phases.[1][5]

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, and transfer it to a new tube.[5]

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

b) Bligh & Dyer Method

This technique is suitable for samples with a higher water content, such as plasma or serum.[5]

  • Initial Extraction: For each 1 mL of sample (e.g., 100 µL plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) solution containing the this compound internal standard and vortex thoroughly.[1][5]

  • Phase Separation: Add 1.25 mL of chloroform, vortex, and then add 1.25 mL of distilled water and vortex again.[5]

  • Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to achieve phase separation.[6]

  • Lipid Collection: The lower organic phase contains the lipids and should be carefully collected.

  • Drying: Dry the lipid extract under a stream of nitrogen.

c) Methyl-tert-butyl ether (MTBE) Method

This is another effective method for lipid extraction that is compatible with mass spectrometry.

  • Extraction: To the sample, add cold methanol followed by cold MTBE. Vortex the mixture.[7]

  • Phase Separation: Add water to induce phase separation and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

  • Lipid Collection: Collect the upper organic phase.[7]

  • Drying: Dry the collected phase in a SpeedVac and store at -80°C until analysis.[7]

Sample Preparation for Analysis

a) For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS allows for the analysis of underivatized fatty acids, which simplifies sample preparation.[5]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as an acetonitrile/isopropanol/water mixture (e.g., 65:30:5 v/v/v).[7]

  • Analysis: Analyze the sample using an LC-MS/MS system. A common mobile phase consists of an acetonitrile/water gradient with an additive like ammonium acetate to improve ionization.[5] Electrospray ionization (ESI) in negative mode is commonly used for detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

b) For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, fatty acids are typically derivatized to increase their volatility.

  • Derivatization (Acid-Catalyzed Esterification):

    • Add 12% BCl3-methanol to the dried fatty acid sample.[5]

    • Heat the mixture at 60°C for 5-10 minutes.[5]

    • After cooling, add water and hexane, vortex, and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).[5]

  • Analysis: Inject the FAMEs into the GC-MS system for analysis.

Quantitative Data Presentation

The use of this compound as an internal standard allows for the creation of a calibration curve to accurately quantify the concentration of endogenous nonanoic acid and other fatty acids. A series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard are prepared and analyzed.[1] The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate a calibration curve.

Table 1: Example Calibration Curve Data for Nonanoic Acid Quantification

Standard Concentration (µM)Analyte Peak AreaInternal Standard (Nonanoic-D17) Peak AreaPeak Area Ratio (Analyte/IS)
0.115,0001,000,0000.015
0.575,0001,000,0000.075
1.0150,0001,000,0000.150
5.0750,0001,000,0000.750
10.01,500,0001,000,0001.500
50.07,500,0001,000,0007.500

Table 2: Typical LC-MS/MS Parameters for Fatty Acid Analysis

ParameterSetting
Liquid Chromatography
ColumnC8 or C18 reversed-phase column
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase BAcetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate
GradientOptimized for separation of fatty acids
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Nonanoic Acid)[M-H]⁻ (m/z 157.1)
Product Ion (Nonanoic Acid)To be determined empirically
Precursor Ion (this compound)[M-H]⁻ (m/z 174.2)
Product Ion (this compound)To be determined empirically
Collision EnergyOptimized for each transition

Note: The exact MRM transitions and optimal collision energies should be determined empirically on the specific mass spectrometer being used.[1]

Signaling Pathway Context

The quantification of fatty acids like nonanoic acid is crucial for understanding various metabolic pathways. As an odd-chain fatty acid, its metabolism through β-oxidation yields propionyl-CoA and acetyl-CoA, which then enter central carbon metabolism, contributing to the TCA cycle and gluconeogenesis.[1]

G Nonanoic_Acid Nonanoic Acid Beta_Oxidation β-Oxidation Nonanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Gluconeogenesis Gluconeogenesis Propionyl_CoA->Gluconeogenesis Acetyl_CoA->TCA_Cycle Energy_Production Energy Production TCA_Cycle->Energy_Production

Caption: Metabolic fate of Nonanoic Acid.

Conclusion

The use of this compound as an internal standard in conjunction with robust lipid extraction protocols provides a reliable and accurate method for the quantitative analysis of nonanoic acid and other fatty acids in complex biological matrices. The detailed protocols and methodologies presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their lipidomics studies. The stable isotope dilution technique corrects for analytical variability, ensuring high precision and accuracy in both GC-MS and LC-MS/MS-based analyses.[1]

References

Application Note: Tracing Fatty Acid Metabolism with Nonanoic-D17 Acid for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the flow of metabolites through intracellular metabolic networks. Stable isotope tracers are essential for these studies, allowing researchers to track the fate of specific atoms through various pathways.[1][2] Nonanoic acid, a nine-carbon saturated fatty acid, is a key intermediate in energy metabolism and lipid biosynthesis.[3] Its deuterated form, Nonanoic-D17 acid (Pelargonic acid-D17), serves as an excellent tracer for investigating fatty acid metabolism.[4][5]

This document provides detailed protocols for using this compound as a tracer in metabolic flux studies, focusing on sample preparation, mass spectrometry analysis, and data interpretation for researchers in metabolic disorders, oncology, and drug development.

Applications in Metabolic Research

Using this compound allows for the precise tracking of its metabolic fate without the safety concerns of radioactive isotopes.[6] Key applications include:

  • Fatty Acid β-Oxidation: As a medium-chain fatty acid, nonanoic acid is readily metabolized via β-oxidation in the mitochondria.[6] Tracing with this compound can quantify the rate of its oxidation and assess the overall capacity of the β-oxidation pathway, which is crucial in studying diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.[6]

  • Tricarboxylic Acid (TCA) Cycle Flux: The acetyl-CoA and propionyl-CoA generated from the β-oxidation of this compound enter the TCA cycle.[3] By monitoring the incorporation of deuterium into TCA cycle intermediates, researchers can determine the contribution of fatty acid oxidation to cellular energy production.[6]

  • De Novo Lipogenesis: The carbon backbone of nonanoic acid can potentially be used in elongation processes to form longer-chain fatty acids.[6] this compound can help quantify the extent of this metabolic pathway.[6]

Metabolic Pathway of this compound

Nonanoic acid is an odd-chain fatty acid. Its metabolism through β-oxidation yields both acetyl-CoA and propionyl-CoA.[3] These products then enter the central carbon metabolism, contributing to energy production.[3] The deuterium labels from this compound can be traced through these subsequent pathways.

G cluster_0 Mitochondrial Matrix NA_D17 This compound NA_CoA Nonanoyl-D17-CoA NA_D17->NA_CoA C7_CoA Heptanoyl-D15-CoA NA_CoA->C7_CoA β-Oxidation ACoA1 Acetyl-CoA (D2) NA_CoA->ACoA1 C5_CoA Pentanoyl-D11-CoA C7_CoA->C5_CoA β-Oxidation ACoA2 Acetyl-CoA (D4) C7_CoA->ACoA2 C3_CoA Propionyl-D5-CoA C5_CoA->C3_CoA β-Oxidation ACoA3 Acetyl-CoA (D4) C5_CoA->ACoA3 Succinyl_CoA Succinyl-CoA (D4) C3_CoA->Succinyl_CoA Carboxylation TCA TCA Cycle ACoA1->TCA ACoA2->TCA ACoA3->TCA Succinyl_CoA->TCA

Caption: Metabolic fate of this compound via β-oxidation.
Experimental Design and Workflow

The general workflow for a metabolic flux experiment using this compound involves labeling cells or organisms, extracting metabolites, analyzing samples via mass spectrometry, and computational data analysis to determine flux rates.

G start Experimental Design (e.g., Time course, Concentration) labeling Cell Culture / In Vivo Model + this compound Labeling start->labeling quench Metabolic Quenching (e.g., Cold Methanol) labeling->quench extract Metabolite Extraction (e.g., LLE, Protein Precipitation) quench->extract analysis Instrumental Analysis (LC-MS/MS or GC-MS) extract->analysis processing Data Processing (Peak Integration, Isotopologue Distribution) analysis->processing mfa Metabolic Flux Calculation (Software Modeling) processing->mfa interpretation Biological Interpretation mfa->interpretation

Caption: General workflow for this compound based MFA.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the labeling of adherent mammalian cells with this compound.

1.1. Materials

Reagent Details
Cell Culture Medium Appropriate for the cell line of interest.
Fetal Bovine Serum (FBS) Charcoal-stripped recommended to reduce endogenous fatty acids.
This compound Stock solution in ethanol or DMSO (e.g., 100 mM).
Bovine Serum Albumin (BSA) Fatty acid-free.
Phosphate-Buffered Saline (PBS) Cold (4°C).

| 6-well or 12-well plates | For cell culture. |

1.2. Procedure

  • Cell Seeding: Seed cells in culture plates to achieve ~70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium:

    • Prepare the desired volume of cell culture medium.

    • Complex this compound with fatty acid-free BSA in a 4:1 molar ratio. Briefly, warm a BSA solution (e.g., 10% in PBS) to 37°C. Add the this compound stock solution dropwise while vortexing to conjugate.

    • Add the Nonanoic-D17-BSA complex to the culture medium to a final concentration (typically 10-100 µM).

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Quenching and Harvesting:

    • Place the culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolic activity and lyse the cells.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction from Cell Lysate

This protocol uses a modified Folch extraction to separate polar (metabolites) and non-polar (lipids) fractions.

2.1. Materials

Reagent Details
Chloroform HPLC Grade, cold (4°C).
Methanol LC-MS Grade, cold (-80°C).
Water LC-MS Grade, cold (4°C).
Centrifuge Capable of 14,000 x g at 4°C.

| Nitrogen Evaporator | Or vacuum concentrator. |

2.2. Procedure

  • Phase Separation:

    • To the 1 mL methanol lysate from Protocol 1, add 500 µL of cold chloroform and 400 µL of cold water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

  • Fraction Collection:

    • Three layers will be visible: an upper aqueous/polar layer (containing TCA intermediates, amino acids), a lower organic/non-polar layer (containing fatty acids, lipids), and a protein pellet at the interface.

    • Carefully collect the upper aqueous layer into a new tube for analysis of polar metabolites.

    • Carefully collect the lower organic layer into a separate new tube for analysis of fatty acids.

  • Drying:

    • Evaporate the solvent from both fractions to dryness using a nitrogen evaporator or a vacuum concentrator. Do not use excessive heat.

  • Reconstitution:

    • Reconstitute the dried polar metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile/water for LC-MS analysis.

    • Reconstitute the dried non-polar lipids in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for LC-MS or a derivatization agent for GC-MS.[7]

Protocol 3: LC-MS/MS Method for Metabolite Analysis

This method is suitable for analyzing polar TCA cycle intermediates and non-polar fatty acids.

3.1. Representative LC-MS/MS Parameters

Parameter Setting for Polar Metabolites (TCA) Setting for Fatty Acids
Column HILIC Column (e.g., SeQuant ZIC-pHILIC) C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile 0.1% Formic Acid in Acetonitrile
Gradient High organic to high aqueous Low organic to high organic
Flow Rate 0.2-0.4 mL/min 0.3-0.5 mL/min
Ionization Mode Negative Electrospray (ESI-) Negative Electrospray (ESI-)
MS Analysis Full Scan & Targeted SIM/MRM Full Scan & Targeted SIM/MRM

| Collision Energy | Must be optimized for each metabolite. | Must be optimized for each fatty acid. |

3.2. Data Acquisition

  • Acquire data in full scan mode to identify all labeled species.

  • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites and their deuterated isotopologues.[7] For example, monitor the precursor-to-product ion transitions for citrate and its labeled forms.

Protocol 4: GC-MS Method for Fatty Acid Analysis

GC-MS is a robust alternative for fatty acid analysis, but requires derivatization.

4.1. Derivatization

  • To the dried lipid extract from Protocol 2, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[8]

  • Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[8]

  • Cool to room temperature before injection.[8]

4.2. Representative GC-MS Parameters

Parameter Setting
Column DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm)
Injection Mode Splitless
Carrier Gas Helium at 1 mL/min.[9]
Oven Program Initial 80°C (1 min), ramp 10°C/min to 280°C, hold 5 min.[8]
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Analysis | Selected Ion Monitoring (SIM) of characteristic ions for TMS-derivatized fatty acids and their isotopologues.[8] |

Data Presentation and Analysis

The primary output from the mass spectrometer is the mass isotopologue distribution (MID) for metabolites of interest. This data shows the relative abundance of each isotopic form of a molecule (M+0, M+1, M+2, etc.).

5.1. Expected Isotopologue Distribution The β-oxidation of this compound (which has 17 deuterium atoms on its carbon backbone) will generate labeled acetyl-CoA and propionyl-CoA, which in turn label TCA cycle intermediates.

MetaboliteExpected Labeled FormsOrigin of Label
Acetyl-CoA M+2, M+4From different turns of the β-oxidation spiral.
Propionyl-CoA M+5The terminal three-carbon unit of nonanoic acid.
Succinyl-CoA M+4From carboxylation of M+5 Propionyl-CoA, after accounting for loss/gain of atoms.
Citrate M+2, M+4Condensation of labeled Acetyl-CoA with Oxaloacetate.
Malate M+2, M+4Downstream from labeled Citrate in the TCA cycle.

5.2. Metabolic Flux Calculation

  • Correct for Natural Abundance: The raw MID data must first be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O).

  • Flux Modeling: Use software platforms (e.g., INCA, Metran, WUFlux) to fit the corrected MID data to a metabolic network model.

  • Calculate Fluxes: The software uses iterative algorithms to estimate the reaction rates (fluxes) that best reproduce the experimentally measured isotopologue distributions. The output is a quantitative map of carbon flow through the metabolic network.

Conclusion

This compound is a powerful tool for dissecting fatty acid metabolism.[4] By employing the stable isotope tracing protocols detailed here, researchers can gain quantitative insights into the metabolic fluxes of β-oxidation and the TCA cycle.[6] This approach provides a deeper understanding of cellular metabolism in health and disease, offering potential targets for therapeutic intervention.

References

Application Notes: Nonanoic-D17 Acid for Tracing Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonanoic-D17 acid (d17-pelargonic acid) is a stable isotope-labeled saturated fatty acid containing seventeen deuterium atoms. This heavy labeling makes it an exceptional tracer for investigating the dynamics of fatty acid metabolism in both in vitro and in vivo models. As a medium-chain fatty acid (MCFA), it is readily absorbed and metabolized, providing insights into several key metabolic pathways. The use of stable isotopes like deuterium avoids the safety and disposal concerns associated with radioactive isotopes, while its chemical similarity to endogenous nonanoic acid ensures it follows the same metabolic routes. By employing mass spectrometry, researchers can precisely track the incorporation of deuterium into various downstream metabolites, allowing for the accurate quantification of metabolic fluxes.

Key Applications in Metabolic Research:

  • Fatty Acid β-Oxidation: Nonanoic acid is readily taken up by mitochondria and undergoes β-oxidation. Tracing with this compound allows for the quantification of β-oxidation rates and helps to assess the capacity and regulation of this pathway, which is crucial in studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.

  • Tricarboxylic Acid (TCA) Cycle Flux: The β-oxidation of odd-chain fatty acids like nonanoic acid yields acetyl-CoA and propionyl-CoA. The deuterated acetyl-CoA generated from this compound enters the TCA cycle. Tracking the deuterium label in TCA cycle intermediates provides a quantitative measure of the contribution of fatty acid oxidation to cellular energy production.

Application Notes and Protocols for the Derivatization of Nonanoic-D17 Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent properties of free fatty acids, such as low volatility and high polarity, present challenges for direct GC analysis, often leading to poor peak shape and inaccurate quantification.[1] Derivatization is a crucial step to convert these polar carboxylic acids into more volatile and less polar derivatives, making them amenable to GC analysis.[2] This document provides detailed application notes and protocols for the derivatization of Nonanoic-D17 acid, a stable isotope-labeled fatty acid commonly used as an internal standard in quantitative studies. The two most common and effective derivatization methods, esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters, are discussed in detail.

Comparison of Derivatization Methods

The choice of derivatization method can significantly impact the accuracy, precision, and efficiency of the analysis.[3] The following table summarizes the key characteristics of the two most prevalent methods for the derivatization of fatty acids like this compound.

FeatureEsterification (using BF3-Methanol)Silylation (using BSTFA)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Time 30-60 minutes15-60 minutes
Reaction Temperature 60-100°C60-80°C
Reagent Stability Good, but moisture-sensitiveHighly moisture-sensitive
Byproducts Water, BF3/HFN-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide
Derivative Stability Very stableLess stable, susceptible to hydrolysis
Advantages Robust, widely used, stable derivatives, cost-effective.[4][5]Fast reaction, can derivatize other functional groups (e.g., hydroxyls).[1]
Disadvantages Harsher reaction conditions, potential for artifact formation.[6]Reagent is highly sensitive to moisture, derivatives can be less stable.[7]

Experimental Protocols

Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to this compound methyl ester.

Materials:

  • This compound solution

  • Boron trifluoride-methanol (BF3-methanol) solution (10-14% w/v)[8]

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: To a reaction vial, add a known amount of this compound solution (e.g., 100 µL of a 1 mg/mL solution in a suitable solvent). If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[9]

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[9]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Allow the phases to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).

  • Drying and Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1]

  • The FAMEs in hexane are now ready for GC analysis.

Protocol 2: Silylation of this compound to its Trimethylsilyl (TMS) Ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the formation of the TMS ester of this compound.

Materials:

  • This compound solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst[1]

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[10]

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Add a known amount of this compound solution to a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen, as silylating reagents are highly sensitive to moisture.[7][10]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) and 100 µL of BSTFA (with 1% TMCS) to the dried sample.[10]

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the mixture at 60-80°C for 30-60 minutes.[10]

  • Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS system.[1]

Visualizations

Derivatization_Workflows cluster_esterification Esterification Workflow (FAMEs) cluster_silylation Silylation Workflow (TMS Esters) E1 This compound E2 Add BF3-Methanol E1->E2 E3 Heat (60°C, 30 min) E2->E3 E4 Add Hexane & NaCl(aq) E3->E4 E5 Vortex & Separate E4->E5 E6 Collect Hexane Layer E5->E6 E7 Dry with Na2SO4 E6->E7 E8 GC Analysis E7->E8 S1 Dry this compound S2 Add BSTFA & Solvent S1->S2 S3 Heat (60-80°C, 30-60 min) S2->S3 S4 Cool to Room Temp S3->S4 S5 GC Analysis S4->S5

Caption: Experimental workflows for the derivatization of this compound.

Signaling_Pathways cluster_esterification_reaction Esterification Reaction cluster_silylation_reaction Silylation Reaction Nonanoic-D17\nAcid Nonanoic-D17 Acid Nonanoic-D17\nMethyl Ester Nonanoic-D17 Methyl Ester Nonanoic-D17\nAcid->Nonanoic-D17\nMethyl Ester Methanol Methanol Methanol->Nonanoic-D17\nMethyl Ester BF3\n(Catalyst) BF3 (Catalyst) BF3\n(Catalyst)->Nonanoic-D17\nMethyl Ester Water Water Nonanoic-D17\nAcid_S Nonanoic-D17 Acid Nonanoic-D17\nTMS Ester Nonanoic-D17 TMS Ester Nonanoic-D17\nAcid_S->Nonanoic-D17\nTMS Ester BSTFA BSTFA BSTFA->Nonanoic-D17\nTMS Ester Byproducts Byproducts

Caption: Chemical reactions for derivatization of this compound.

References

Application Note & Protocol: Preparation of Nonanoic-D17 Acid Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the preparation of stock and working solutions of Nonanoic-D17 acid (Pelargonic-D17 acid). This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1] It is commonly used as an internal standard for quantitative analysis or as a tracer in metabolic research.[2] Proper preparation of solutions is critical for ensuring experimental accuracy and reproducibility. This guide outlines protocols for creating a high-concentration stock solution in an organic solvent and subsequent dilution into various vehicles for in vitro and in vivo applications.

Properties and Safety Information

It is imperative to handle this compound with appropriate safety measures. The compound is classified as corrosive and can cause skin and eye irritation.[3][4][5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₉HD₁₇O₂ / CD₃(CD₂)₇COOH[3][8]
Molecular Weight 175.34 g/mol [3][8]
CAS Number 130348-94-6[8]
Appearance Colorless oily liquid[9]
Purity ≥98%[8]
Isotopic Enrichment ≥98 atom % D[3]
Solubility Soluble in organic solvents (DMSO, ethanol, ether, chloroform); poorly soluble in water.[2][9][10][11]
Neat Storage Store at room temperature. Stable for up to 5 years under recommended conditions.[3][12]

Experimental Protocols

The following protocols describe the preparation of a stock solution in Dimethyl Sulfoxide (DMSO) and two types of working solutions. Working solutions for in vivo experiments should be prepared fresh on the day of use.[2]

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution. DMSO is a common solvent due to its ability to dissolve nonanoic acid effectively.[1]

Materials:

  • This compound (neat)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

  • Cryogenic vials for aliquoting

Methodology:

  • Calculation: Determine the required mass of this compound. To prepare 1 mL of a 50 mg/mL stock solution, 50 mg of the compound is needed.

  • Weighing: Carefully weigh 50 mg of this compound in a suitable container.

  • Dissolution: Add the weighed this compound to a 1 mL volumetric flask. Add approximately 0.8 mL of DMSO.

  • Mixing: Cap the flask and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2]

  • Final Volume: Once dissolved, add DMSO to bring the final volume to 1 mL.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to prevent degradation from repeated freeze-thaw cycles.[2]

Table 2: Stock Solution Storage and Stability

Storage TemperatureShelf LifeReference
-20°C1 month[2]
-80°C6 months[2]
Protocol 2: Preparation of an Aqueous-Based Working Solution

This protocol is suitable for creating a working solution for administration where an aqueous vehicle is preferred. This example creates a 5 mg/mL working solution.[2]

Materials:

  • 50 mg/mL this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Sterile tubes and pipettes

Methodology (for 1 mL of working solution):

  • Add Stock Solution: To a sterile tube, add 100 µL of the 50 mg/mL stock solution.

  • Add PEG300: Add 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[2]

Protocol 3: Preparation of an Oil-Based Working Solution

This protocol is an alternative for creating a working solution using corn oil as the vehicle, which may be suitable for certain experimental designs. This example also creates a 5 mg/mL working solution.[2]

Materials:

  • 50 mg/mL this compound stock solution in DMSO

  • Corn oil

  • Sterile tubes and pipettes

Methodology (for 1 mL of working solution):

  • Add Stock Solution: To a sterile tube, add 100 µL of the 50 mg/mL stock solution.

  • Add Corn Oil: Add 900 µL of corn oil.

  • Mixing: Mix thoroughly by vortexing until a clear, homogeneous solution is achieved.[2] Note: If continuous dosing exceeds half a month, this protocol should be chosen carefully.[2]

Data and Workflow Summary

Table 3: Example Dilution Parameters for Working Solutions

ParameterStock SolutionAqueous Working SolutionOil-Based Working Solution
Target Concentration 50 mg/mL5 mg/mL5 mg/mL
Volume of Stock N/A100 µL100 µL
Vehicle Component 1 DMSO400 µL PEG300900 µL Corn Oil
Vehicle Component 2 N/A50 µL Tween-80N/A
Vehicle Component 3 N/A450 µL SalineN/A
Final Volume 1 mL1 mL1 mL

Experimental Workflow Diagram

G Figure 1. Workflow for Preparation of this compound Solutions cluster_start Step 1: Initial Preparation cluster_stock Step 2: Stock Solution cluster_working Step 3: Working Solutions (Example: 5 mg/mL) neat This compound (Neat Compound) weigh Weigh Compound neat->weigh Mass Calculation stock 50 mg/mL Stock Solution in DMSO weigh->stock Dissolve work_aq Aqueous-Based Working Solution stock->work_aq Dilute with PEG300, Tween-80, Saline work_oil Oil-Based Working Solution stock->work_oil Dilute with Corn Oil

Caption: Workflow for preparing stock and working solutions.

References

Quantitative Analysis of Short-Chain Fatty Acids with Deuterated Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota from the fermentation of dietary fibers.[1] These molecules play a crucial role in host physiology, acting as an energy source for colonocytes and as signaling molecules that influence various physiological processes, including inflammation, glucose and lipid metabolism, and gut-brain communication.[1][2] Two major signaling pathways for SCFAs involve G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).[1][3] Given their impact on health and disease, accurate quantification of SCFAs in biological matrices is essential for understanding their role in pathological conditions and for the development of novel therapeutics.

The use of deuterated internal standards in mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for achieving the highest accuracy and precision.[4] These stable isotope-labeled standards have nearly identical chemical and physical properties to their endogenous counterparts, allowing them to effectively compensate for variations in sample preparation, extraction efficiency, and instrument response.[4][5] This application note provides detailed protocols for the quantitative analysis of SCFAs in various biological samples using deuterated standards with both GC-MS and LC-MS/MS.

Signaling Pathways of Short-Chain Fatty Acids

SCFAs exert their biological effects through two primary mechanisms: activation of G-protein-coupled receptors and inhibition of histone deacetylases.[1][6]

SCFA_Signaling cluster_gut Gut Lumen cluster_cell Host Cell Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs GPCRs GPCRs (FFAR2, FFAR3) SCFAs->GPCRs Activation HDACs Histone Deacetylases (HDACs) SCFAs->HDACs Inhibition Downstream Signaling Downstream Signaling GPCRs->Downstream Signaling Chromatin Remodeling Chromatin Remodeling HDACs->Chromatin Remodeling Physiological Effects Physiological Effects Downstream Signaling->Physiological Effects Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Gene Expression->Physiological Effects

Caption: Overview of SCFA production and major signaling pathways.

Experimental Protocols

Accurate quantification of SCFAs requires meticulous sample handling and preparation to minimize analyte loss and contamination.[4] The following sections detail protocols for sample preparation and analysis using both GC-MS and LC-MS/MS with deuterated internal standards.

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for SCFA analysis from biological samples.

SCFA_Workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Addition of Deuterated IS Addition of Deuterated Internal Standards Homogenization->Addition of Deuterated IS Extraction Extraction Addition of Deuterated IS->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) Instrumental Analysis GC-MS or LC-MS/MS Analysis Derivatization (Optional)->Instrumental Analysis Data Analysis Data Analysis Instrumental Analysis->Data Analysis

Caption: General experimental workflow for SCFA quantification.

Protocol 1: GC-MS Analysis of SCFAs

This protocol is suitable for the analysis of volatile SCFAs and often involves derivatization to improve chromatographic properties.[4]

1. Materials and Reagents:

  • Deuterated internal standards (e.g., Acetic acid-d4, Propionic acid-d6, Butyric acid-d7)[7][8]

  • SCFA standards (Acetic, Propionic, Butyric, etc.)

  • Extraction solvent (e.g., Ethanol, Diethyl ether)[7][9]

  • Acidifying agent (e.g., Hydrochloric acid, Succinic acid)[4][7]

  • Derivatization agent (optional, e.g., MTBSTFA)[10]

  • Organic solvent for reconstitution (e.g., Ethyl acetate)

2. Sample Preparation:

  • Thaw frozen biological samples (feces, plasma, tissue) on ice.[11]

  • Homogenize solid samples (e.g., feces, tissue) in a suitable solvent (e.g., 70% isopropanol).[11]

  • To a known amount of sample homogenate or liquid sample, add the deuterated internal standard mix at a known concentration.[7]

  • Acidify the sample to a pH < 3 using an appropriate acid to protonate the SCFAs.[10]

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).[9]

  • Centrifuge to separate the phases and transfer the organic layer to a new tube.

  • (Optional) Evaporate the solvent and reconstitute in a derivatization agent. Incubate as required (e.g., 60°C for 30 minutes for MTBSTFA).[10]

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumental Parameters:

  • Column: High-polarity polyethylene glycol (PEG) type column (e.g., BP20).[12][13]

  • Injection Mode: Split or splitless, depending on the expected concentration.[10]

  • Injector Temperature: 220–250°C.[10]

  • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 240°C).

  • Carrier Gas: Helium.[12]

  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring specific m/z ions for each SCFA and its deuterated standard.[7][13]

Protocol 2: LC-MS/MS Analysis of SCFAs

LC-MS/MS is a highly sensitive and specific method, often requiring derivatization to improve retention on reverse-phase columns and enhance ionization efficiency.[14][15]

1. Materials and Reagents:

  • Deuterated internal standards (e.g., [13C,D3]-Acetic acid, [D5]-Propionic acid, [D7]-Butyric acid)[11]

  • SCFA standards

  • Derivatization agent (e.g., 3-nitrophenylhydrazine hydrochloride, 3-NPH)[11][15]

  • Coupling agent (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, EDC)[11]

  • Quenching solution (e.g., 0.1% formic acid)[11]

  • Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)[11]

2. Sample Preparation:

  • Prepare sample homogenates as described in the GC-MS protocol.

  • To a clear supernatant of the sample, add the deuterated internal standard mixture.[11]

  • Add the derivatization reagent (3-NPH) and the coupling agent (EDC).[11]

  • Incubate the mixture (e.g., at 40°C for 30 minutes).[11]

  • Stop the reaction by adding a quenching solution.[11]

  • Centrifuge the sample and transfer the supernatant to an LC vial.

3. LC-MS/MS Instrumental Parameters:

  • Column: C18 reversed-phase column (e.g., Kinetex® 2.6 µm XB-C18).[11]

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient: A linear gradient from low to high organic phase.[11]

  • Ionization Mode: Negative ion electrospray ionization (ESI-).[15]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM), using specific precursor-product ion transitions for each SCFA derivative and its deuterated standard.[15]

Quantitative Data

The use of deuterated internal standards allows for the accurate determination of SCFA concentrations across various biological matrices. The following tables summarize typical concentration ranges and method performance data from published studies.

Table 1: Method Performance for SCFA Quantification using Deuterated Standards

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
AcetateLC-MS/MS0.003 mM-> 0.998[14]
PropionateLC-MS/MS0.001 mM-> 0.998[14]
ButyrateLC-MS/MS0.001 mM-> 0.998[14]
AcetateGC-MS0.3–0.6 µg/mL--[16]
PropionateGC-MS0.03–0.12 µg/mL--[16]
ButyrateGC-MS0.03–0.12 µg/mL--[16]
AcetateLC-MS40 nM160-310 nM> 0.995[17][18]
PropionateLC-MS40 nM160-310 nM> 0.995[17][18]
ButyrateLC-MS40 nM160-310 nM> 0.995[17][18]

Table 2: Representative Concentrations of SCFAs in Human Fecal Samples

SCFAConcentration Range (µmol/g wet weight)Reference
Acetate20 - 100[19]
Propionate10 - 40[19]
Butyrate10 - 40[19]
Isobutyrate1 - 5[19]

Table 3: SCFA Concentrations in Cecal Contents of Germ-Free vs. Specific Pathogen-Free Mice

SCFAGerm-Free (GF) Mice (µM)Specific Pathogen-Free (SPF) Mice (µM)Reference
Acetate~100>20,000[18]
PropionateNear LOD>5,000[18]
ButyrateNear LOD>5,000[18]

Conclusion

The quantitative analysis of short-chain fatty acids using deuterated internal standards coupled with GC-MS or LC-MS/MS provides a robust and reliable approach for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this application note serve as a valuable resource for establishing and validating these methods in the laboratory. Accurate SCFA quantification is paramount for advancing our understanding of the gut microbiome's role in health and disease and for the development of targeted therapeutic interventions.

References

Application Note and Protocols for Targeted Metabolomics of Nonanoic Acid using Nonanoic-D17 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is a key intermediate in fatty acid metabolism.[1] As an odd-chain fatty acid, its metabolism through β-oxidation yields both acetyl-CoA and propionyl-CoA, which can enter the Krebs cycle to contribute to cellular energy production.[1] Accurate quantification of nonanoic acid in biological matrices such as plasma, tissues, and cell cultures is crucial for studying metabolic pathways, identifying disease biomarkers, and in drug development.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled internal standard, such as Nonanoic-D17 acid, which is chemically identical to the analyte of interest. The use of a deuterated internal standard added at the beginning of the sample preparation process allows for the correction of variability during extraction, derivatization, and ionization, leading to highly accurate and precise quantification.[1]

This document provides a detailed workflow and experimental protocols for the targeted quantification of nonanoic acid in biological samples using this compound as an internal standard.

Experimental Workflow

The overall workflow for the targeted analysis of nonanoic acid involves several key steps, from sample preparation to data analysis. The inclusion of this compound at the initial stage is critical for accurate quantification.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Derivatize Derivatization (Optional) (e.g., to FAMEs) Extract->Derivatize LC Liquid Chromatography (C18 Separation) Derivatize->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General workflow for targeted metabolomics of nonanoic acid.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade or higher purity chloroform, methanol, acetonitrile, and water.

  • Internal Standard (IS): this compound.

  • Analyte Standard: Nonanoic acid.

  • Extraction: Reagents for Folch extraction (chloroform, methanol).

  • Derivatization (Optional, for GC-MS): 14% Boron trifluoride in methanol (BF3-Methanol).[2]

  • Mobile Phases for LC-MS: 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B).[1]

Sample Preparation: Lipid Extraction from Plasma (Modified Folch Method)[2]
  • To a 15 mL glass tube, add 100 µL of plasma or serum.

  • Add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the calibration curve.

  • Add 2 mL of methanol and vortex for 30 seconds.

  • Add 4 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase for analysis.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters for an LC-MS/MS system and should be optimized for the specific instrument used.[1]

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Quantitative Data: MRM Transitions

Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing pure standards of nonanoic acid and this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. The following table provides the expected precursor ions and illustrative product ions and collision energies, which require empirical optimization on the specific mass spectrometer being used.[1]

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z] (Illustrative)Collision Energy (eV) (Illustrative)
Nonanoic Acid157.1113.110
This compound174.2129.212

Metabolic Pathway: Beta-Oxidation of Nonanoic Acid

Nonanoic acid, as a medium-chain fatty acid, undergoes beta-oxidation in the mitochondria to produce energy.[3] This catabolic process involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle.[4][5] For an odd-chain fatty acid like nonanoic acid, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

BetaOxidation cluster_mito Mitochondrial Matrix cluster_krebs Krebs Cycle Nonanoic_Acid Nonanoic Acid (C9) Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Enoyl-CoA Nonanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Heptanoyl_CoA Heptanoyl-CoA (C7) Ketoacyl_CoA->Heptanoyl_CoA Thiolase Acetyl_CoA1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA1 ... ... Heptanoyl_CoA->... 2 Cycles of β-Oxidation Krebs Krebs Cycle Acetyl_CoA1->Krebs Propionyl_CoA Propionyl-CoA Propionyl_CoA->Krebs via Succinyl-CoA ...->Propionyl_CoA

Caption: Beta-oxidation pathway of nonanoic acid in the mitochondria.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both nonanoic acid and the internal standard (this compound) in all samples, calibration standards, and quality controls.

  • Ratio Calculation: For each sample and standard, calculate the peak area ratio of the analyte (nonanoic acid) to the internal standard (this compound).

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of nonanoic acid and a fixed concentration of this compound. Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a linear regression curve.

  • Quantification: Use the equation from the calibration curve to determine the concentration of nonanoic acid in the unknown samples based on their measured peak area ratios.[1]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of nonanoic acid in complex biological matrices. The stable isotope dilution technique corrects for analytical variability, ensuring high precision and accuracy in LC-MS/MS-based targeted metabolomics studies. The protocols provided herein serve as a comprehensive guide for researchers to implement this powerful analytical strategy in their studies of fatty acid metabolism and related fields.

References

Troubleshooting & Optimization

Technical Support Center: Deuterium Isotope Effect in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the deuterium isotope effect in chromatography. This resource is designed for researchers, scientists, and drug development professionals who use deuterated compounds, particularly as internal standards in quantitative mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect in chromatography?

The deuterium isotope effect in chromatography, also known as the chromatographic isotope effect (CIE), is the phenomenon where a deuterated compound exhibits a different retention time compared to its non-deuterated (protiated) counterpart.[1][2][3][4] This is a predictable outcome based on the subtle physicochemical differences between the two molecules.[2]

Q2: Why does my deuterated internal standard elute at a different time than the analyte?

This occurs due to minor differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability.[1][4][5] These changes, while small, alter the molecule's interaction with the chromatographic stationary phase, leading to a shift in retention time.[1][2][3][4]

The direction of the shift depends on the chromatographic mode:

  • Reversed-Phase (RPLC): Deuterated compounds are slightly less hydrophobic and generally elute earlier than their non-deuterated analogs.[1][2][4][6] This is often called an "inverse isotope effect."[1][7]

  • Normal-Phase (NPLC): Deuterated compounds tend to interact more strongly with the polar stationary phase and typically elute later than their non-deuterated analogs.[4][8]

Q3: What factors influence the magnitude of the retention time shift?

Several factors can influence the degree of separation between a deuterated compound and its analog:[2]

  • Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more pronounced retention time shift.[2][3][7][9]

  • Position of Deuteration: The location of the deuterium atoms within the molecule affects its overall polarity and interaction with the stationary phase.[2][5][7] For example, deuteration on an aromatic ring can have a different impact than on an aliphatic chain.[1]

  • Chromatographic Conditions: Mobile phase composition (e.g., methanol vs. acetonitrile), gradient slope, column temperature, and stationary phase chemistry can all modulate the observed retention time difference.[1][2][8]

Q4: Can this chromatographic shift affect my quantitative results?

Yes. If the deuterated internal standard (IS) and the analyte do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[3][7][10] This can compromise the fundamental assumption of using an IS—that it behaves identically to the analyte—leading to inaccurate and imprecise quantification.[3][11][12][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: My deuterated internal standard is partially or completely separating from my analyte.

This is the most common manifestation of the isotope effect. While a small, consistent shift may be acceptable, significant separation requires optimization.

Troubleshooting Steps:

  • Confirm and Quantify the Shift: Overlay the chromatograms for the analyte and the deuterated IS to visually confirm the separation and calculate the difference in retention time (Δt_R).[3][14]

  • Modify Chromatographic Conditions:

    • Adjust the Gradient: A shallower gradient around the elution time of the compounds can minimize separation.[2][3][11]

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity, as they have different interactions (e.g., π-π interactions with methanol) that may change the retention behavior.[8][11]

    • Lower the Column Temperature: In RPLC, reducing the temperature (e.g., from 40°C to 30°C) generally increases retention and can enhance separation by amplifying small energy differences. Conversely, sometimes a change in temperature can be used to reduce the separation.[8][11]

    • Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can alter their ionization state and hydrophobicity, potentially reducing the Δt_R.[2][11]

  • Use a Lower Resolution Column: Counterintuitively, if the goal is co-elution to ensure identical matrix effects, switching to a column with lower efficiency (e.g., larger particle size or shorter length) can broaden peaks, forcing them to overlap.[8][11]

  • Consider Alternative Labeling: If chromatographic fixes are unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N. These isotopes cause negligible retention time shifts compared to deuterium.[11][12][13][15][16]

Issue 2: The peak shape of my deuterated standard is poor (e.g., split, tailing), but the analyte peak is fine.

While often caused by standard chromatographic problems (column degradation, mobile phase mismatch), peak splitting exclusive to the deuterated standard can indicate a specific issue.

Troubleshooting Steps:

  • Check for Labile Deuterium Atoms: If deuterium atoms are on labile positions (like -OH, -NH, or -SH groups), they can exchange with protons (hydrogen) from the mobile phase, particularly if it contains water.[7] This creates a mixed population of partially deuterated molecules that can separate chromatographically, appearing as a split or broadened peak.

  • Solution: The best practice is to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aliphatic or aromatic carbons.[17]

Quantitative Data Summary

The following tables summarize typical retention time (t_R) differences observed due to the deuterium isotope effect in reversed-phase liquid chromatography (RPLC). A negative Δt_R indicates the deuterated compound elutes earlier.

Table 1: Effect of Deuteration Level on Retention Time

Compound Deuteration Level t_R of Analyte (min) t_R of Standard (min) Δt_R (sec) Chromatographic System
Metformin d0 vs. d6 3.60 3.57 -1.8 GC-MS[18]
Peptide Mix d0 vs. d4 (intermediate) N/A N/A -2.0 nUHPLC[6]
Peptide Mix d0 vs. d8 (heavy) N/A N/A -2.9 nUHPLC[6]
Olanzapine d0 vs. d3 1.60 1.66 +3.6 Normal-Phase LC-MS/MS[19]

| Des-methyl Olanzapine | d0 vs. d8 | 2.62 | 2.74 | +7.2 | Normal-Phase LC-MS/MS[19] |

Note: Positive Δt_R for Olanzapine and its metabolite is expected as the experiment was run in Normal-Phase mode.

Experimental Protocols

Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard

Objective: To precisely determine the retention time difference (Δt_R) between a non-deuterated analyte and its deuterated internal standard under specific LC-MS conditions.[14]

Materials:

  • Analyte standard

  • Deuterated internal standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • LC-MS/MS system

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at 1 mg/mL.

    • Prepare a working solution mixture containing both the analyte and the IS at a final concentration of 1 µg/mL each.

  • LC-MS/MS Conditions (Example for RPLC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40 °C.[14]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.[14]

    • Flow Rate: 0.4 mL/min.[14]

    • Injection Volume: 5 µL.[14]

    • MS Detection: Use Multiple Reaction Monitoring (MRM) with at least one specific transition for the analyte and one for the deuterated IS.

  • Data Acquisition and Analysis:

    • Inject the working solution mixture onto the LC-MS/MS system.

    • Acquire the chromatograms, monitoring the channels for both the analyte and the IS.

    • Determine the retention time at the apex of each peak.

    • Calculate the difference: Δt_R = t_R(Analyte) - t_R(IS).

    • Repeat the injection at least three times to assess the reproducibility of the retention times and the Δt_R.[14]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the deuterium isotope effect.

G cluster_optimization Chromatographic Optimization start Problem: Analyte & IS Peaks Separate check_overlap Assess Peak Overlap Is co-elution critical for assay? start->check_overlap opt_gradient 1. Modify Gradient Slope (Make shallower) check_overlap->opt_gradient Yes success Proceed with Validation check_overlap->success No, shift is small & reproducible opt_solvent 2. Change Organic Solvent (ACN <=> MeOH) opt_gradient->opt_solvent opt_temp 3. Adjust Temperature opt_solvent->opt_temp opt_column 4. Use Lower Res. Column opt_temp->opt_column check_success Is Separation Minimized? opt_column->check_success check_success->success Yes failure Consider Alternative IS (e.g., ¹³C or ¹⁵N labeled) check_success->failure No

Caption: Troubleshooting workflow for managing analyte and deuterated IS separation.

G cluster_molecular Molecular Factors cluster_method Chromatographic Factors center Deuterium Isotope Effect (Δt_R) num_d Number of D Atoms num_d->center influences pos_d Position of D Atoms pos_d->center influences struct Analyte Structure struct->center influences mp Mobile Phase mp->center modulates sp Stationary Phase sp->center modulates temp Temperature temp->center modulates

Caption: Key factors that influence the magnitude of the deuterium isotope effect.

References

impact of unlabeled analyte impurity in Nonanoic-D17 acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals using Nonanoic-D17 acid as an internal standard in quantitative analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues related to unlabeled analyte impurity and other potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1][2] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard (IS).[2] Because it is chemically almost identical to the unlabeled nonanoic acid (the analyte), it behaves similarly during sample preparation, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[3] By adding a known quantity of this compound to every sample, it can be used to correct for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[3][4][5]

Q2: What is "unlabeled analyte impurity" in this compound?

Unlabeled analyte impurity refers to the presence of the non-deuterated version of the molecule (nonanoic acid) within the deuterated internal standard material.[6][7] During the synthesis of deuterated compounds, it is challenging to achieve 100% isotopic enrichment, meaning a small fraction of the standard may not contain all 17 deuterium atoms.[8] The most critical of these isotopic impurities is the completely unlabeled (d0) analyte.[7][9]

Q3: What are the primary consequences of this impurity in my experiments?

The presence of unlabeled nonanoic acid as an impurity in the this compound standard is a significant issue that can lead to erroneous results.[8] The key consequences are:

  • Inaccurate Quantification: The impurity directly contributes to the signal of the analyte being measured, leading to a positive bias and an overestimation of the analyte's true concentration.[3][7]

  • Elevated Baselines: It can cause a high background signal at the analyte's mass-to-charge ratio (m/z) in blank samples that are spiked only with the internal standard.[3][7]

  • Non-Linearity: The constant contribution of the impurity can make calibration curves non-linear, particularly at the lower limit of quantification (LLOQ).[3][10]

  • Compromised Sensitivity: The artificial inflation of the baseline signal can make it difficult to accurately detect and quantify low levels of the analyte, effectively raising the LLOQ of the assay.[6][8]

Q4: What are the recommended purity levels for this compound?

For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is essential.[6] While specifications may vary slightly, the general recommendations are summarized below.

Table 1: Recommended Purity Specifications for Deuterated Internal Standards

Purity TypeRecommended LevelRationale
Chemical Purity >99%Minimizes the risk of interference from other chemical compounds or byproducts from synthesis.[9][11][12]
Isotopic Enrichment ≥98%Ensures a strong, distinct signal for the internal standard and minimizes the concentration of the unlabeled analyte impurity.[4][12]

Troubleshooting Guides

Q5: I'm seeing a high signal for my analyte in blank samples. Is my this compound contaminated?

A significant analyte signal in a blank matrix sample containing only the internal standard is a classic symptom of unlabeled analyte impurity in the deuterated standard.[3][7] This "cross-signal contribution" can artificially inflate the analyte's signal.[6] To confirm this, you should perform an internal standard contribution assessment.

start Inaccurate or Imprecise Results Observed q1 Is there a high signal for the analyte in blank samples spiked only with IS? start->q1 a1 Strongly indicates unlabeled analyte impurity in the This compound standard. q1->a1 Yes q2 Is the calibration curve non-linear, especially at the LLOQ? q1->q2 No protocol Proceed to Experimental Protocol: Assess IS Contribution a1->protocol a2 Unlabeled impurity is a likely cause. The constant interference has a greater impact at lower analyte concentrations. q2->a2 Yes end_node Investigate other potential causes: - Isotopic (H/D) exchange - Differential matrix effects - Analyte instability q2->end_node No a2->protocol

Troubleshooting workflow for inaccurate quantitative results.
Q6: The contribution from my internal standard is higher than the recommended limit. What are my options?

If the experimental assessment confirms that the unlabeled impurity contributes more than the accepted limit (typically >20% of the LLOQ response), you have a few options:

  • Source a Higher Purity Standard: This is the most effective solution.[11] Contact your supplier to obtain a new lot of this compound with higher isotopic purity (ideally ≥99%).

  • Increase the LLOQ: If sourcing a new standard is not feasible, you may need to raise the lower limit of quantification for your assay to a level where the contribution from the impurity is less than 20%.[8]

  • Use a Non-linear Calibration Function: In some advanced cases, a non-linear regression model that accounts for the constant interference can be used to fit the calibration curve and provide more accurate quantification.[10]

Table 2: Acceptance Criteria for Unlabeled Analyte Contribution from Internal Standard

Source of ContributionAcceptance Criteria
Internal Standard → Analyte The signal response for the analyte in a blank sample spiked only with the internal standard should be ≤ 20% of the analyte's response at the LLOQ.[8][9]

Experimental Protocols

Protocol 1: Assessing the Contribution of Unlabeled Analyte from the this compound Internal Standard

Objective: To quantify the signal interference at the mass transition of the unlabeled nonanoic acid that originates from the deuterated internal standard.[9]

Methodology:

  • Solution Preparation:

    • "Zero Sample": Prepare a sample using a blank biological matrix (e.g., plasma from an untreated subject). Spike this sample only with your this compound internal standard at the final working concentration used in your assay.[9]

    • "LLOQ Sample": Prepare a sample using the same blank biological matrix. Spike this sample with the unlabeled nonanoic acid analyte at its Lower Limit of Quantification (LLOQ) concentration.[9] Do not add the internal standard to this specific sample for this test.

  • LC-MS/MS Analysis:

    • Inject the "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system.

    • Analyze the samples using your validated method in Multiple Reaction Monitoring (MRM) mode, specifically monitoring the mass transition for the unlabeled nonanoic acid .

  • Data Analysis and Calculation:

    • Measure the peak area of the unlabeled nonanoic acid in the chromatogram from the "Zero Sample" (let's call this Area_Analyte_in_Zero).

    • Measure the peak area of the unlabeled nonanoic acid in the chromatogram from the "LLOQ Sample" (Area_Analyte_in_LLOQ).

    • Calculate the percent contribution using the following formula:

      • % Contribution = (Area_Analyte_in_Zero / Area_Analyte_in_LLOQ) * 100

Acceptance Criteria: The calculated % Contribution should be ≤ 20%.[8][9]

cluster_prep Sample Preparation cluster_data Data Analysis prep1 Prepare 'Zero Sample': Blank Matrix + Nonanoic-D17 IS analysis LC-MS/MS Analysis (Monitor MRM for Unlabeled Analyte) prep1->analysis prep2 Prepare 'LLOQ Sample': Blank Matrix + Unlabeled Analyte (at LLOQ concentration) prep2->analysis data1 Measure Peak Area in 'Zero Sample' analysis->data1 data2 Measure Peak Area in 'LLOQ Sample' analysis->data2 calc Calculate % Contribution: (Area_Zero / Area_LLOQ) * 100 data1->calc data2->calc decision % Contribution ≤ 20%? calc->decision pass Purity Acceptable decision->pass Yes fail Purity Unacceptable: - Source new IS lot - Raise LLOQ decision->fail No

Workflow for assessing internal standard purity contribution.

Table 3: Example Data from an Isotopic Purity Assessment This table shows hypothetical data to illustrate the calculation.

SamplePeak Area of Unlabeled Nonanoic AcidCalculationResult
LLOQ Sample 12,500--
Zero Sample 1,875(1,875 / 12,500) * 10015% (Acceptable)
Zero Sample (High Impurity Lot) 4,500(4,500 / 12,500) * 10036% (Unacceptable)

Related Technical Issues

Q7: My deuterated standard has a different retention time than the analyte. Is this a problem?

Yes, it is common for a deuterated standard to have a slightly different chromatographic retention time than its unlabeled counterpart, a phenomenon known as the "deuterium isotope effect".[3] While often minor, this can become a problem if the analyte and internal standard elute in a region of the chromatogram where matrix effects are changing rapidly.[3] If they experience different degrees of ion suppression or enhancement because they are not co-eluting perfectly, the accuracy of the quantification can be compromised.[11] It is crucial to verify co-elution during method development and assess matrix effects to ensure the internal standard is accurately compensating for them.[11]

References

Technical Support Center: Optimizing Nonanoic-D17 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nonanoic-D17 acid as an internal standard (IS) in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1] It serves as an excellent internal standard for quantitative analysis, particularly in mass spectrometry (MS) based methods like GC-MS and LC-MS.[1] The key advantage of using a stable isotope-labeled (SIL) internal standard like this compound is that it is chemically almost identical to the endogenous analyte (nonanoic acid).[2][3] This allows it to co-elute chromatographically and experience similar ionization effects and sample preparation losses, effectively correcting for variations during the analytical process.[2][4]

Q2: What are the key purity considerations for this compound?

When using this compound, two primary types of purity are critical:

  • Chemical Purity: This refers to the percentage of the material that is this compound, excluding other chemical compounds. A recommended chemical purity is typically >98%.[5]

  • Isotopic Purity (or Enrichment): This indicates the percentage of the molecule that contains the specified number of deuterium atoms (D17). The most significant isotopic impurity is often the unlabeled nonanoic acid (d0). A recommended isotopic purity is ≥98%.[5][6]

Impurities can lead to inaccurate quantification, particularly a positive bias if significant amounts of the unlabeled analyte are present in the internal standard.[5]

Q3: At what stage of the experimental workflow should the internal standard be added?

The internal standard should be added at the earliest possible stage of the sample preparation process.[2][7] This ensures that it can account for variability throughout the entire workflow, including extraction, derivatization (if any), and analysis.[2] Consistent and accurate addition of the internal standard is crucial for reliable quantification.[8]

Q4: How does this compound help in correcting for matrix effects?

Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting components from the sample matrix, are a common challenge in LC-MS analysis.[9][10] Since a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar way.[11] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[3][12]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal for normalizing the analyte's response, resulting in the lowest variability in the analyte/IS peak area ratio.[13]

Methodology:

  • Prepare Stock Solutions:

    • Create a stock solution of your analyte (e.g., nonanoic acid) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Create a stock solution of this compound in the same solvent, also at 1 mg/mL.

  • Prepare Analyte Working Solution:

    • Prepare a solution of the analyte in the blank biological matrix (e.g., plasma, tissue homogenate) at a concentration that corresponds to the middle of your expected calibration curve (mid-QC level).[13]

  • Prepare a Series of Internal Standard Spiking Solutions:

    • Create a series of this compound working solutions at different concentrations. These should cover a range around the target analyte concentration (e.g., 0.5x, 1x, 2x, 5x, and 10x the mid-QC analyte concentration).[13]

  • Spike Samples:

    • For each IS concentration level, prepare at least five to six replicates.

    • To blank matrix, add a small, fixed volume of the analyte working solution (from step 2) and a fixed volume of the respective IS spiking solution (from step 3).

  • Sample Extraction:

    • Process all prepared samples using your established extraction procedure (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).[14]

  • LC-MS/MS or GC-MS Analysis:

    • Analyze all replicates on the instrument.

  • Data Evaluation:

    • Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for the this compound signal at each concentration.[13]

    • Calculate the peak area ratio (Analyte Area / IS Area) for each replicate.[13]

    • Calculate the mean ratio, SD, and %CV of the peak area ratio at each IS concentration.[13]

    • The optimal IS concentration is the one that results in the lowest %CV for the peak area ratio, while ensuring the IS peak has an adequate signal-to-noise ratio and good peak shape.[13]

Data Presentation

Table 1: Example Data for Optimization of this compound Concentration

This compound Concentration (ng/mL)Mean IS Peak AreaIS Area %CVMean Analyte/IS Peak Area RatioPeak Area Ratio %CV
25150,00012.5%2.1511.8%
50310,0008.2%1.054.1%
100650,0005.1%0.514.5%
2501,600,0004.5%0.206.2%
5003,300,0004.2%0.107.8%

In this example, a concentration of 50 ng/mL would be selected as it provides the lowest %CV for the peak area ratio, indicating the most precise measurement.[13]

Visualizations

G prep_stock Prepare Analyte and IS Stock Solutions prep_analyte_ws Prepare Analyte Working Solution (Mid-QC in Blank Matrix) prep_stock->prep_analyte_ws prep_is_series Prepare Serial Dilutions of IS Spiking Solutions prep_stock->prep_is_series spike_samples Spike Blank Matrix with Analyte and Varying IS Concentrations (n≥5 replicates) prep_analyte_ws->spike_samples prep_is_series->spike_samples extract Perform Sample Extraction spike_samples->extract analyze LC-MS or GC-MS Analysis extract->analyze evaluate Evaluate Data: - IS Peak Area %CV - Analyte/IS Ratio %CV analyze->evaluate select Select IS Concentration with Lowest Peak Area Ratio %CV evaluate->select

Caption: Experimental workflow for optimizing internal standard concentration.

Troubleshooting Guide

Q5: The peak area of my this compound internal standard is highly variable across my sample batch (%CV > 15%). What are the potential causes?

High variability in the internal standard signal can compromise the reliability of your results.[15] Here are the common causes and troubleshooting steps:

  • Inconsistent Sample Preparation:

    • Problem: Inaccurate or inconsistent pipetting of the IS solution, or incomplete mixing.

    • Solution: Review your protocol for adding the internal standard.[8] Ensure you are using calibrated pipettes and that the IS is added early and vortexed thoroughly to ensure homogeneity.

  • Instrument Instability:

    • Problem: Fluctuations in the mass spectrometer's performance or issues with the autosampler can lead to an unstable signal.[13]

    • Solution: Run a system suitability test to check instrument performance. Check for air bubbles in the syringe and ensure consistent injection volumes.[13]

  • Matrix Effects:

    • Problem: Significant differences in the matrix composition between samples can cause variable ion suppression or enhancement, affecting the IS signal.[9][13] This suggests the IS may not be adequately compensating for the matrix effect.

    • Solution: Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[11] Also, verify that the analyte and IS co-elute perfectly.

  • IS Stability Issues:

    • Problem: The this compound may be degrading in the stock solution, working solution, or in the processed samples.

    • Solution: Prepare fresh working solutions of the internal standard.[5] Perform stability tests, such as freeze-thaw and autosampler stability, to ensure the IS is stable under your experimental conditions.[16]

Q6: My results show poor accuracy and precision, even though the IS signal seems stable. What could be the cause?

Even with a stable IS signal, poor performance can occur. The most likely culprits are related to how well the IS mimics the analyte.

  • Chromatographic Separation of Analyte and IS:

    • Problem: A slight chromatographic separation between the analyte and the deuterated IS can occur due to an "isotope effect".[13] If they do not co-elute perfectly, they are exposed to different matrix components as they enter the ion source, leading to differential ion suppression and inaccurate correction.[13]

    • Solution: Overlay the chromatograms of the analyte and this compound to confirm they elute at the exact same time. If separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase) to achieve complete co-elution.[13]

  • Contamination of IS with Unlabeled Analyte:

    • Problem: The this compound standard may be contaminated with unlabeled nonanoic acid. This will artificially inflate the analyte signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[5]

    • Solution: Analyze a "zero sample" containing only the blank matrix and the IS at its working concentration. The signal at the analyte's mass-to-charge ratio should be negligible (typically less than 5% of the LLOQ response).[5] If it is too high, you may need to source a new, higher-purity lot of the internal standard.

  • Analyte Concentration Outside the Linear Range:

    • Problem: The concentration of your analyte in some samples may be too high, saturating the detector. In this case, the IS cannot properly normalize the signal.

    • Solution: Dilute the affected samples so that the analyte concentration falls within the linear range of the calibration curve and re-inject.

G start High IS Area Variability (%CV > 15%)? check_prep Review Sample Prep Protocol (Pipetting, Mixing) start->check_prep Yes check_instrument Check Instrument Performance (System Suitability, Injection) start->check_instrument Yes check_matrix Investigate Matrix Effects (Improve Cleanup, Check Co-elution) start->check_matrix Yes check_stability Verify IS Stability (Prepare Fresh Solutions, Run Stability Tests) start->check_stability Yes inaccuracy Poor Accuracy/Precision Despite Stable IS? start->inaccuracy No solution_prep Refine Protocol check_prep->solution_prep solution_instrument Instrument Maintenance check_instrument->solution_instrument solution_matrix Optimize Chromatography and Sample Cleanup check_matrix->solution_matrix solution_stability Use Fresh IS check_stability->solution_stability check_coelution Verify Analyte-IS Co-elution (Overlay Chromatograms) inaccuracy->check_coelution Yes check_purity Check IS Purity (Analyze 'Zero Sample') inaccuracy->check_purity Yes check_linearity Confirm Analyte is Within Linear Range (Dilute if necessary) inaccuracy->check_linearity Yes solution_coelution Optimize Chromatography check_coelution->solution_coelution solution_purity Source New IS Lot check_purity->solution_purity solution_linearity Re-run Diluted Samples check_linearity->solution_linearity

Caption: Troubleshooting workflow for common internal standard issues.

References

inconsistent Nonanoic-D17 acid peak area in replicate injections

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography & Mass Spectrometry

Topic: Troubleshooting Inconsistent Nonanoic-D17 Acid Peak Area in Replicate Injections

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving variability in the peak area of this compound, a common internal standard, during replicate injections in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) peak area is inconsistent across replicate injections. What are the primary causes?

Inconsistent peak areas for an internal standard like this compound in replicate injections can undermine the quantitative accuracy of an assay. The issue typically originates from one of four areas: chromatographic/integration issues, instrument-related problems, method-specific factors, or the sample/standard itself. A systematic approach is crucial for efficient troubleshooting.

The flowchart below outlines a logical workflow to diagnose the root cause of the variability.

Troubleshooting_Workflow cluster_integration Peak Integration & Processing cluster_instrument Instrument Hardware cluster_method Method & Consumables cluster_sample Sample & Standard Integrity start Inconsistent Nonanoic-D17 Peak Area Observed integration Review Peak Integration start->integration autosampler Check Autosampler start->autosampler carryover Assess Carryover start->carryover stability Check Sample/Standard Stability start->stability baseline Check Baseline Settings integration_params Adjust Width/Threshold manual_integration Verify Manual Integration (if used) autosampler_checks Leaks, Injection Volume, Syringe Bubbles autosampler->autosampler_checks pump Check LC Pump pump_checks Flow Rate Stability, Pressure Fluctuations pump->pump_checks detector Check MS Detector detector_checks Dwell Time, Source Stability detector->detector_checks carryover_test Inject Blanks After High Std carryover->carryover_test matrix_effects Evaluate Matrix Effects matrix_test Post-Extraction Spike Test matrix_effects->matrix_test column_health Check Column Health column_test Column Degradation/Void column_health->column_test mobile_phase Verify Mobile Phase mobile_phase_test pH, Freshness, Composition mobile_phase->mobile_phase_test stability_test Degradation in Autosampler stability->stability_test purity Verify IS Purity purity_test Isotopic/Chemical Impurities purity->purity_test

Caption: A logical troubleshooting workflow for inconsistent internal standard peak areas.

Q2: How can I be sure that peak integration is not the cause of the variability?

Improper or inconsistent peak integration is a leading cause of peak area variability.[1] Chromatography data systems use algorithms with specific parameters to detect and measure peaks; minor inconsistencies in how the baseline is drawn or how much of a peak is included can lead to significant area differences.[1][2]

Key Areas to Investigate:

  • Automated Integration Parameters: Ensure that the peak detection and integration parameters (e.g., peak width, slope, threshold) are optimized for the this compound peak. These parameters should be robust enough to handle minor shifts in retention time without altering the integration.[1]

  • Baseline Correction: Review the baseline for each replicate. Is it being drawn consistently from the start to the end of the peak? Erroneous baseline placement, especially on noisy or drifting baselines, will cause errors.

  • Manual Integration: If manual integration is used, it must be scientifically justifiable and applied consistently to all samples, standards, and QCs.[3][4] Inconsistent manual adjustments are a major source of regulatory concern and analytical error.[3]

ParameterPotential IssueRecommended Action
Peak Width Set too narrow, it may prematurely end integration on broad peaks. Set too wide, it may merge noise with the peak.Set the value to match the average width of the IS peak at half-height.
Threshold/Slope A threshold that is too low may integrate baseline noise. A threshold that is too high may miss the peak entirely.Adjust to a level that reliably detects the peak's start and end without picking up noise.
Baseline Placement Inconsistent start/end points, especially with tailing or fronting peaks.Visually inspect all replicates. If inconsistent, adjust integration events or re-evaluate chromatography.

Experimental Protocol: System Suitability Test (SST) for Peak Area Precision

  • Preparation: Prepare a mid-concentration quality control (QC) sample containing this compound.

  • Injection: Inject this single sample six times consecutively at the beginning of your analytical run.

  • Data Processing: Process all six injections using the exact same integration method. No manual integration should be applied.

  • Analysis: Calculate the peak area for the this compound in each of the six injections.

  • Evaluation: Calculate the mean, standard deviation, and percent relative standard deviation (%RSD or %CV) of the peak areas.

  • Acceptance Criteria: A common acceptance criterion for peak area precision in an SST is a %RSD of ≤ 5%. However, this can vary depending on the assay and regulatory requirements. A high %RSD points towards an issue with the instrument or method.

Q3: How can I diagnose and minimize sample carryover?

Carryover occurs when residual analyte or internal standard from a preceding, high-concentration sample appears in a subsequent injection, artificially increasing its peak area.[5][6] Sticky compounds like fatty acids can adhere to surfaces in the LC system.[5][7]

Common Sources of Carryover:

  • Autosampler needle (internal and external surfaces)

  • Injection valve rotor seal and stator

  • Column, especially the inlet frit and guard column[7]

TestPurposeExpected Outcome if Carryover is Present
Blank after High Standard To quantify the amount of carryover.A peak for this compound is observed in the blank injection immediately following the highest calibrator.
Wash Solvent Strength To ensure the needle/loop wash is effective.Increasing the percentage of organic solvent in the wash solution reduces or eliminates the carryover peak.

Regulatory Guideline: For many bioanalytical methods, carryover in a blank sample should not contribute more than 20% to the response of the analyte at the Lower Limit of Quantification (LLOQ).[8]

Experimental Protocol: Carryover Assessment

  • Injection Sequence:

    • Inject a blank sample (matrix without IS) to establish a baseline.

    • Inject the highest concentration standard (e.g., the upper limit of quantification, ULOQ).

    • Immediately inject one or more blank samples.[8]

  • Analysis: Examine the chromatogram of the blank injection(s) that followed the ULOQ.

  • Calculation: If a peak is present for this compound, calculate its area. Compare this area to the average peak area of your LLOQ standard.

    • Carryover (%) = (Peak Area in Blank / Peak Area at LLOQ) * 100

  • Mitigation: If carryover is unacceptable, incorporate a stronger needle wash solution (e.g., 100% organic solvent) into your method or perform extra blank injections between samples.[9]

Q4: Could matrix effects be causing the variability, and how do I assess them?

Yes, matrix effects can cause significant peak area inconsistency.[10] This occurs when co-eluting compounds from the sample matrix (e.g., lipids, salts) enhance or suppress the ionization of the internal standard in the mass spectrometer's source.[10][11] While a stable isotope-labeled IS like this compound is designed to compensate for this, severe or differential matrix effects can still be a problem, especially if the IS and analyte do not co-elute perfectly.[11]

Matrix_Effect cluster_LC LC Elution Analyte This compound IonSource MS Ion Source Analyte->IonSource Target for Ionization Matrix Matrix Component (e.g., Phospholipid) Matrix->IonSource Competes for Droplet Surface/Charge Detector Detector Signal IonSource->Detector Suppressed or Enhanced Signal

Caption: Diagram illustrating how co-eluting matrix components can suppress ion formation.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the this compound into a clean solvent (e.g., the initial mobile phase composition) at a concentration typical for your assay.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extracts with the this compound at the same concentration used in Set A.

  • Analysis: Inject and analyze both sets of samples.

  • Calculation:

    • Calculate the average peak area for the IS in Set A (Area_Neat) and Set B (Area_PostSpike).

    • Matrix Effect = (Area_PostSpike / Area_Neat)

    • A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement.

  • Evaluation: Calculate the %RSD of the matrix effect values across the different lots of the biological matrix. A high %RSD (>15%) indicates that the matrix effect is variable and is a likely source of imprecision.

Q5: What instrumental factors should I check?

Hardware malfunctions can lead to both random and trending peak area variability. A process of elimination is often the best approach.

Instrument ModuleSymptomPotential CauseTroubleshooting Step
Autosampler/Injector Random, unpredictable peak areas.Air bubble in the sample syringe; worn or scratched injector rotor seal; sample loop leak.[9][12]Visually inspect the syringe during injection. Perform an injector leak test. Replace the rotor seal.
LC Pump(s) Gradual decrease or increase in peak area over the run; retention time shifts.Inconsistent mobile phase composition due to poor mixing or pump seal failure; unstable flow rate.Check for stable system pressure. Purge the pumps. Check pump seals for leaks or salt buildup.
MS Detector Abrupt changes in peak area; squared-off or misshapen peaks.[13]Insufficient MS dwell time leading to too few data points across the peak (<15 points is often problematic).[13]Increase the dwell time for the this compound MRM transition or reduce the number of concurrent MRM transitions.
General A gradual decrease in peak area over many injections.Sample degradation in the autosampler tray.[9]Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
Q6: Could the purity of my this compound be the problem?

Yes, the purity of the internal standard is critical. Inconsistent peak areas can sometimes be traced back to impurities, although this is less common than instrumental or method-related issues. Two types of purity are important.[14]

  • Chemical Purity: Refers to the absence of other chemical compounds.

  • Isotopic Purity: Refers to the percentage of the standard that is fully deuterated (D17) versus containing fewer deuterium atoms or being completely unlabeled (D0).[14]

The presence of unlabeled Nonanoic acid (D0) in your D17 standard is particularly problematic as it will contribute to the analyte's signal, causing a positive bias.[14] While less likely to cause inconsistent IS peak area, an impure standard compromises overall assay accuracy.

Purity TypeRecommended SpecificationPotential Impact of Impurity
Chemical Purity >98%Extraneous peaks that could interfere with chromatography.[14]
Isotopic Purity ≥98%Inaccurate quantification due to contribution to the analyte signal.[14]

Protocol: Assessing Contribution from Unlabeled Impurity

  • Prepare a "Zero Sample": Create a sample containing your blank matrix and the this compound at its working concentration (but no analyte).

  • Analysis: Analyze this sample and monitor the mass transition for the unlabeled Nonanoic acid.

  • Evaluation: The peak area observed at the analyte's mass transition should be negligible, typically less than 5% of the area of your LLOQ standard. If it is higher, you may need to source a new, purer lot of the internal standard.[14]

References

degradation of Nonanoic-D17 acid during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Nonanoic-D17 acid during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in experiments?

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1][2] Its primary application in research is as a stable isotope-labeled internal standard for quantitative analysis of nonanoic acid and other fatty acids using mass spectrometry (MS) techniques like GC-MS or LC-MS.[1][3] Using a deuterated standard is considered a gold standard because it has nearly identical chemical and physical properties to the non-labeled analyte, allowing it to accurately account for variations during sample preparation, extraction, and analysis.[3][4]

Q2: I'm observing low recovery of my this compound internal standard. What are the common causes?

Low recovery of this compound can stem from several factors during sample processing. These include:

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting the fatty acid from the sample matrix.[5] Adjusting solvent polarity or using more rigorous extraction techniques like sonication can help.

  • Sample Matrix Effects: Components in the biological matrix (e.g., plasma, tissue) can interfere with extraction or cause ion suppression in the mass spectrometer.[6]

  • Analyte Instability: Although saturated fatty acids are generally stable, degradation can occur under certain conditions, such as exposure to high heat or extreme pH.[5][7]

  • Loss During Cleanup Steps: Significant amounts of the standard can be lost during multi-step cleanup procedures like solid-phase extraction (SPE) if the protocol is not optimized.[5]

Q3: What are the recommended storage and handling conditions for this compound and samples containing it?

For the neat compound, suppliers recommend storage at room temperature, protected from light and moisture.[2][8] It is stable for several years under these conditions.[8][9] For stock solutions and working solutions, it is best practice to prepare them fresh. If storage is necessary, keep them in a well-sealed container at a low temperature (e.g., -20°C) to minimize any potential for degradation. For biological samples that have been spiked with the internal standard, it is recommended to process them immediately or store them at -80°C to prevent enzymatic degradation of fatty acids.

Q4: Can this compound degrade at high temperatures during sample processing?

Yes, thermal degradation is a possibility, although saturated fatty acids are relatively stable. Studies on similar long-chain fatty acids show that significant degradation occurs at prolonged exposure to high temperatures (e.g., 140-160°C for 8 hours).[7] During routine sample processing steps like solvent evaporation, it is crucial to use a gentle stream of nitrogen and a controlled temperature water bath to avoid excessive heat.[5]

Troubleshooting Guide for Low Recovery

This guide provides a structured approach to diagnosing and resolving issues of low this compound recovery.

Problem: Consistently low or variable signal intensity of this compound.

Below is a logical workflow to troubleshoot this issue.

G start Start: Low/Variable Nonanoic-D17 Recovery check_extraction Evaluate Extraction Method start->check_extraction check_cleanup Assess Sample Cleanup (e.g., SPE) check_extraction->check_cleanup Efficient solution_extraction Solution: - Adjust solvent polarity - Increase solvent-to-sample ratio - Use sonication check_extraction->solution_extraction Inefficient? check_matrix Investigate Matrix Effects check_cleanup->check_matrix No Loss solution_cleanup Solution: - Optimize SPE wash/elution steps - Check for analyte breakthrough check_cleanup->solution_cleanup Loss Detected? check_stability Verify Analyte Stability check_matrix->check_stability No Suppression solution_matrix Solution: - Use matrix-matched calibrators - Dilute sample if possible - Improve chromatographic separation check_matrix->solution_matrix Suppression Observed? solution_stability Solution: - Avoid high temperatures - Control sample pH - Use antioxidants if needed check_stability->solution_stability Degradation Suspected? end_node End: Recovery Optimized check_stability->end_node Stable solution_extraction->check_cleanup solution_cleanup->check_matrix solution_matrix->check_stability solution_stability->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery and signal intensity of the internal standard by affecting both extraction efficiency and the severity of matrix effects. The following table provides illustrative data on how different methods can influence signal intensity when analyzing fatty acids in plasma.

Table 1: Effect of Sample Preparation Method on Internal Standard Signal Intensity in Plasma

Sample Preparation Method Relative Signal Intensity (%) Relative Matrix Effect (%)
Protein Precipitation (Acetonitrile) 45 55
Liquid-Liquid Extraction (MTBE) 75 25
Solid-Phase Extraction (C18) 95 5

Note: This data is representative and intended for guidance.[6] Actual results may vary based on specific laboratory conditions and sample types.

Experimental Protocols

A robust sample preparation method is critical for accurate quantification. Solid-Phase Extraction (SPE) is often effective at removing interfering matrix components, leading to higher signal intensity and better reproducibility.[6]

Protocol 1: Solid-Phase Extraction (SPE) of Nonanoic Acid from Plasma

This protocol is designed for the cleanup of plasma samples for the analysis of nonanoic acid using this compound as an internal standard.[6][10]

G cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_final Final Steps p1 1. Spike 100 µL Plasma with 10 µL Nonanoic-D17 IS p2 2. Add 200 µL Methanol to precipitate proteins p1->p2 p3 3. Vortex (30s) & Centrifuge (10,000 x g, 10 min) p2->p3 p4 4. Collect Supernatant p3->p4 s1 5. Condition SPE Cartridge (Methanol then Water) p4->s1 s2 6. Load Supernatant s1->s2 s3 7. Wash Cartridge (50% Methanol in Water) s2->s3 s4 8. Elute Analytes (Acetonitrile) s3->s4 f1 9. Evaporate Eluate to Dryness (Nitrogen Stream) s4->f1 f2 10. Reconstitute Residue in Mobile Phase f1->f2 f3 11. Analyze by LC-MS f2->f3

Caption: Experimental workflow for SPE of nonanoic acid from plasma.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Plasma Sample

  • This compound Internal Standard (IS) Solution

  • Methanol, Water, Acetonitrile (LC-MS Grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound IS solution. Add 200 µL of methanol to precipitate proteins.[10]

  • Mixing and Separation: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.[6]

  • Supernatant Collection: Carefully collect the supernatant for SPE processing.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.[6]

  • Elution: Elute the nonanoic acid and this compound with 1 mL of acetonitrile.[6]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[3]

References

Technical Support Center: Matrix Effects on Nonanoic-D17 Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Nonanoic-D17 acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis.[2] Common interfering components in biological matrices include phospholipids, salts, and endogenous metabolites.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative mass spectrometry. Because it is chemically almost identical to the endogenous analyte (nonanoic acid), it co-elutes chromatographically and experiences similar ionization effects and sample preparation losses.[3] By adding a known amount of this compound at the beginning of the workflow, any variability during extraction, derivatization, and analysis can be normalized, leading to highly reliable quantitative data.

Q3: Can I use a different deuterated fatty acid as an internal standard for Nonanoic acid analysis?

A3: While it is best practice to use the corresponding SIL-IS for the analyte of interest, in some cases, a different deuterated fatty acid with similar chemical properties and chromatographic behavior may be used. However, it is crucial to validate that the chosen internal standard adequately compensates for the matrix effects on the target analyte. Even slight differences in retention time can lead to significant variations in the matrix effects experienced by the analyte and the internal standard.[3]

Q4: What are the most common sources of matrix effects in plasma, urine, and tissue homogenates?

A4:

  • Plasma/Serum: Phospholipids are a major source of ion suppression in plasma and serum samples.[4] Proteins and salts also contribute significantly to matrix effects.

  • Urine: The high and variable salt content, along with pigments and other endogenous compounds, can cause significant ion suppression.[5] The composition of urine can vary greatly between individuals and over time, making matrix effects unpredictable.[5]

  • Tissue Homogenates: These are complex matrices containing a high concentration of lipids, proteins, and other cellular components that can interfere with ionization. The specific interfering substances will depend on the tissue type.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient extraction from the biological matrix.Optimize the extraction solvent system. For fatty acids, liquid-liquid extraction (LLE) with a solvent like methyl-tert-butyl ether (MTBE) or a Folch extraction (chloroform/methanol) is often effective.[4] Ensure proper phase separation and collection of the organic layer.
Analyte loss during solvent evaporation.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat, which can lead to the loss of volatile fatty acids.
Incomplete reconstitution of the dried extract.Vortex the sample thoroughly after adding the reconstitution solvent. Ensure the solvent is compatible with the initial mobile phase conditions of your LC method.
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent matrix effects between samples.Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering components. Solid-phase extraction (SPE) can provide a more thorough cleanup than simple protein precipitation (PPT) or LLE.[4] Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[3] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Inconsistent addition of the internal standard.Ensure precise and accurate addition of the this compound internal standard to all samples, calibrators, and quality controls at the earliest stage of sample preparation. Use a calibrated pipette and verify the concentration of your internal standard stock solution.
Issue 3: Ion Suppression or Enhancement Observed
Possible Cause Troubleshooting Step
Co-elution of matrix components with this compound.Modify LC Method: Change the mobile phase composition, gradient profile, or use a different stationary phase to improve chromatographic separation. Evaluate Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your instrument allows, test if switching to APCI mitigates the issue.
High concentration of endogenous nonanoic acid.If the endogenous levels are very high, they can affect the ionization of the deuterated internal standard. Ensure that the concentration of the added internal standard is appropriate and falls within the linear range of the assay.

Quantitative Data on Matrix Effects and Recovery

Table 1: Example Recovery and Matrix Effect Data for this compound in Human Plasma

QC LevelAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Low5092.598.7
Medium50095.1101.2
High400093.899.5

Recovery (%) is calculated as (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100. Matrix Effect (%) is calculated as (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100.

Table 2: Example Recovery and Matrix Effect Data for this compound in Human Urine

QC LevelAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Low10088.285.4
Medium100090.589.1
High800089.787.6

Table 3: Example Recovery and Matrix Effect Data for this compound in Rat Liver Homogenate

QC LevelAnalyte Concentration (ng/g)Recovery (%)Matrix Effect (%)
Low25085.991.3
Medium250088.194.5
High2000086.492.8

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol describes a protein precipitation (PPT) method for the extraction of this compound from human plasma.

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Spike with 10 µL of this compound internal standard working solution.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to each tube.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Nonanoic acid: Precursor ion [M-H]⁻ → Product ion (e.g., specific fragment)

    • This compound: Precursor ion [M-H]⁻ → Product ion (e.g., corresponding fragment)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

(Note: Specific MRM transitions and collision energies must be optimized for the specific analyte and instrument.)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_mitigation Mitigation Strategies Problem Inaccurate/Imprecise Results (Suspected Matrix Effects) PostColumn Post-Column Infusion (Identify Suppression Zones) Problem->PostColumn CompareMethods Compare Sample Prep (PPT vs. LLE vs. SPE) Problem->CompareMethods CheckIS Verify IS Performance (Co-elution, Response) Problem->CheckIS OptimizeChroma Optimize Chromatography (Gradient, Column) PostColumn->OptimizeChroma ImproveCleanup Enhance Sample Cleanup (e.g., use SPE) CompareMethods->ImproveCleanup DiluteSample Dilute Sample Extract CheckIS->DiluteSample ChangeIonization Switch Ionization Mode (ESI to APCI) OptimizeChroma->ChangeIonization Result Accurate & Precise Quantification OptimizeChroma->Result ImproveCleanup->DiluteSample ImproveCleanup->Result DiluteSample->Result ChangeIonization->Result

References

poor recovery of Nonanoic-D17 acid during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during lipid extraction experiments, with a specific focus on the recovery of internal standards like Nonanoic-D17 acid.

Troubleshooting Guide: Poor Recovery of this compound

Poor or inconsistent recovery of the this compound internal standard can compromise the accuracy and reproducibility of your quantitative lipid analysis. This guide addresses the most common causes and provides systematic solutions.

Question: My recovery of this compound is consistently low. What are the potential causes and how can I fix this?

Answer:

Low recovery of this compound, a medium-chain fatty acid (MCFA), often points to suboptimal extraction conditions. Its physicochemical properties differ from long-chain fatty acids, requiring careful optimization of the protocol. Here are the primary factors to investigate:

  • Incorrect Solvent Polarity: The solvent system may not be optimal for retaining a C9 fatty acid. Nonanoic acid has higher water solubility than longer-chain fatty acids and can be partially lost to the aqueous phase during phase separation.

    • Solution: For single-phase extractions, ensure the solvent mixture is appropriate. For two-phase systems like Folch or Bligh & Dyer, adjusting the solvent ratios can improve recovery. Consider a less polar solvent system if you suspect the standard is being lost in the aqueous layer.

  • Suboptimal Phase Separation: In liquid-liquid extractions, incomplete or unclear phase separation can lead to the loss of your internal standard in the aqueous phase or at the protein interface.

    • Solution: Ensure the correct ratios of organic solvent to aqueous sample are used. Adding a salt solution (e.g., 0.9% NaCl or 0.88% KCl) can help break emulsions and lead to a sharper, cleaner separation between the aqueous and organic layers[1]. Centrifugation at sufficient force (e.g., 2,000-3,000 x g) is also critical[1][2].

  • Analyte Volatility: While not as volatile as short-chain fatty acids, some this compound can be lost during the solvent evaporation step, especially if excessive heat or a strong nitrogen stream is applied.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., room temperature to 30°C). Avoid complete dryness, as this can make reconstitution difficult and increase the risk of analyte loss.

  • Adsorption to Surfaces: Fatty acids, including this compound, are prone to adsorbing to plastic surfaces, which can lead to significant sample loss.

    • Solution: Use glass tubes and vials for all steps of the extraction and storage process[1]. If you must use plastic, opt for low-retention polypropylene tubes.

  • Insufficient Solvent Volume: Using too little extraction solvent relative to the sample volume can result in an incomplete extraction.

    • Solution: Increase the solvent-to-sample ratio. The Folch method, for example, uses a higher solvent-to-sample ratio (20:1) compared to the Bligh & Dyer method, which can be beneficial for samples with high lipid content or complex matrices[3].

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor recovery of your this compound internal standard.

G start Start: Low Recovery of This compound check_polarity 1. Review Solvent System Is polarity optimal for a C9 fatty acid? start->check_polarity adjust_polarity Adjust Solvent Ratios (e.g., modify chloroform:methanol) or switch to MTBE method. check_polarity->adjust_polarity No check_phase_sep 2. Examine Phase Separation Is the interface clean and distinct? check_polarity->check_phase_sep Yes adjust_polarity->check_phase_sep improve_phase_sep Add salt solution (0.9% NaCl). Ensure adequate centrifugation (time and g-force). check_phase_sep->improve_phase_sep No check_evaporation 3. Evaluate Evaporation Step Is heat or N2 stream excessive? check_phase_sep->check_evaporation Yes improve_phase_sep->check_evaporation optimize_evaporation Use gentle N2 stream. Evaporate at low temperature (e.g., <30°C). check_evaporation->optimize_evaporation Yes check_labware 4. Inspect Labware Are you using plastic tubes? check_evaporation->check_labware No optimize_evaporation->check_labware switch_labware Switch to glass tubes and vials for all steps. check_labware->switch_labware Yes end Recovery Improved check_labware->end No switch_labware->end

Troubleshooting workflow for low internal standard recovery.

Frequently Asked Questions (FAQs)

Q1: When should I add the this compound internal standard to my sample?

A1: The internal standard should be added at the very beginning of the sample preparation process, before adding any extraction solvents. This ensures that the standard undergoes the exact same extraction, cleanup, and potential derivatization steps as the endogenous analytes, allowing it to accurately correct for any sample loss during the entire workflow[4].

Q2: Could the sample matrix be affecting the recovery of my internal standard?

A2: Yes, the sample matrix can significantly impact extraction efficiency. High concentrations of proteins, salts, or other lipids can create emulsions or alter the polarity of the extraction phases. Deuterated internal standards like this compound are ideal because their physicochemical properties are nearly identical to their endogenous counterparts, which helps to compensate for these matrix effects[2]. If problems persist, sample dilution or a protein precipitation step prior to extraction may be necessary.

Q3: Is the Folch or Bligh & Dyer method better for this compound recovery?

A3: Both methods are widely used for total lipid extraction[3]. The choice depends on your sample.

  • Folch Method: Uses a higher solvent-to-sample ratio (2:1 chloroform:methanol) and is often preferred for larger sample volumes or tissues with high lipid content[3].

  • Bligh & Dyer Method: A modification of the Folch method that uses a lower solvent volume and includes water in the initial monophasic extraction, making it suitable for smaller samples or those with high water content[3].

For this compound, both can be effective, but the key is the precise execution of the phase separation step to ensure the medium-chain fatty acid remains in the organic phase.

Q4: My recovery is not low, but highly variable between replicates. What is the cause?

A4: High variability often points to procedural inconsistencies. Key areas to check are:

  • Pipetting Accuracy: Ensure precise and consistent addition of the internal standard and solvents to every sample.

  • Vortexing/Mixing: Inconsistent mixing can lead to variable extraction efficiency. Vortex each sample vigorously for the same amount of time[2].

  • Phase Separation: Inconsistent aspiration of the organic layer can introduce variability. Be careful to collect the same volume from each sample without disturbing the aqueous layer or protein interface.

Data & Protocols

Data Presentation

The following table provides a qualitative comparison of common lipid extraction methods and their potential impact on the recovery of a medium-chain fatty acid like this compound. Actual recovery percentages are highly dependent on the specific matrix and protocol execution.

Extraction MethodKey SolventsSuitability for this compoundPotential Issues for Recovery
Folch Chloroform, MethanolGood Potential loss to aqueous phase if ratios are incorrect.
Bligh & Dyer Chloroform, Methanol, WaterGood Higher water content can increase risk of MCFA loss.
MTBE Methyl-tert-butyl ether, MethanolExcellent Generally provides cleaner extracts and good recovery.
Hexane/Isopropanol Hexane, IsopropanolModerate to Good Less efficient for polar lipids, but good for fatty acids.
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is a standard method for extracting total lipids from plasma or cell pellets.

  • Sample Preparation: Aliquot 100 µL of plasma or a cell pellet into a 2 mL glass centrifuge tube.

  • Internal Standard Spiking: Add the desired amount of this compound internal standard solution to the sample.

  • Protein Precipitation & Extraction: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation[2].

  • Phase Separation: Add 300 µL of LC-MS grade water (or 0.9% NaCl solution) to induce phase separation. Vortex for 30 seconds[2].

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in two distinct layers (upper aqueous, lower organic) separated by a protein disk[2].

  • Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., isopropanol:methanol for LC-MS).

Lipid Extraction Workflow Diagram

G sample 1. Start with Sample (e.g., Plasma, Cells) add_is 2. Spike with Internal Standard (this compound) sample->add_is add_solvent 3. Add Solvents & Vortex (e.g., Chloroform:Methanol) add_is->add_solvent induce_phase 4. Induce Phase Separation (Add Water or Saline) add_solvent->induce_phase centrifuge 5. Centrifuge (e.g., 3000 x g, 10 min) induce_phase->centrifuge phases Two Phases Formed: - Upper Aqueous Layer - Lower Organic Layer (Lipids) centrifuge->phases collect 6. Collect Organic Layer phases->collect dry 7. Dry Under Nitrogen collect->dry reconstitute 8. Reconstitute for Analysis dry->reconstitute

General workflow for a two-phase lipid extraction.

References

Technical Support Center: LC Column Selection for Nonanoic Acid and its Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate Liquid Chromatography (LC) column for the analysis of nonanoic acid and its isotopologues. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating nonanoic acid and its isotopologues?

The core challenge lies in the fact that isotopologues of a molecule have virtually identical chemical properties. Standard chromatographic techniques, which separate compounds based on differences in properties like polarity or size, are generally not effective for separating molecules that differ only in their isotopic composition. Therefore, the LC column's primary role is not to separate the isotopologues from each other, but to efficiently separate nonanoic acid (along with its co-eluting isotopologues) from other components in the sample matrix. The differentiation and quantification of the isotopologues are then achieved by a mass spectrometer (MS) detector, which can distinguish them based on their mass-to-charge (m/z) ratio.[1]

Q2: Which type of LC column is most suitable for nonanoic acid analysis?

For the analysis of nonanoic acid, a medium-chain fatty acid, reversed-phase (RP) chromatography is the most common and recommended approach.[2] The choice of the specific reversed-phase column depends on the complexity of the sample matrix and the desired retention characteristics.

  • C18 (Octadecyl) Columns: These are the most widely used columns in reversed-phase HPLC and are a good starting point for method development.[3][4] They offer strong hydrophobic interactions, leading to longer retention times, which can be beneficial for resolving nonanoic acid from other sample components.[3][4][5]

  • C8 (Octyl) Columns: These columns have shorter alkyl chains than C18 columns, resulting in weaker hydrophobic interactions and consequently shorter retention times.[3][6][7] A C8 column may be advantageous if nonanoic acid is too strongly retained on a C18 column, leading to excessively long analysis times or poor peak shape.

  • Phenyl-Hexyl Columns: This type of column offers alternative selectivity due to the presence of a phenyl ring in the stationary phase.[8][9][10] The π-π interactions between the phenyl ring and analytes can provide unique separation capabilities, particularly for compounds that are difficult to resolve on traditional C18 or C8 columns.[10] Phenyl-Hexyl columns can be particularly useful for retaining and separating polar compounds in reversed-phase mode.[8][11]

Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for nonanoic acid analysis?

Yes, HILIC is a viable alternative for the analysis of polar compounds like nonanoic acid that may be difficult to retain in reversed-phase chromatography.[12][13] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.[14] This technique can be particularly effective for separating short-chain fatty acids.[15][16]

Q4: Is derivatization of nonanoic acid necessary for LC-MS analysis?

While not always mandatory, derivatization of short-chain fatty acids like nonanoic acid is a common strategy to improve their chromatographic properties and detection sensitivity in LC-MS analysis.[2][17][18] Derivatization can enhance retention on reversed-phase columns and improve ionization efficiency in the mass spectrometer.[19]

Q5: Can chiral columns be used to separate isotopologues?

In most cases, standard chiral columns are not effective for separating isotopologues. Chiral chromatography is designed to separate enantiomers, which are mirror-image stereoisomers.[20][21][22] While there can be subtle chromatographic differences between isotopologues, these are typically too small to be resolved by conventional chiral or achiral HPLC columns.[20] The separation of isotopologues is almost exclusively handled by the mass spectrometer.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for Nonanoic Acid

Peak tailing is a common issue when analyzing carboxylic acids like nonanoic acid.[23]

Possible Causes:

  • Secondary Interactions: Strong interactions between the acidic carboxyl group of nonanoic acid and active silanol groups on the silica-based column packing material can lead to tailing.[23]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of nonanoic acid (around 4.9), the compound can exist in both its protonated and deprotonated forms, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[24]

Solutions:

  • Use End-Capped Columns: Select a high-purity, end-capped column to minimize the number of free silanol groups.[24]

  • Mobile Phase Modification:

    • Lower the pH: Add a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase to suppress the ionization of nonanoic acid and reduce interactions with silanol groups.[25][26] For MS-compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[27]

    • Add a Buffer: Using a buffer in the mobile phase can help maintain a consistent pH and improve peak shape.[24][28] Ammonium formate or ammonium acetate are common choices for LC-MS applications.[25][29]

  • Reduce Sample Concentration: Dilute the sample to ensure you are operating within the column's linear capacity.[24]

Issue 2: Insufficient Retention of Nonanoic Acid

Possible Causes:

  • High Organic Content in Mobile Phase: The mobile phase may be too strong, causing the analyte to elute too quickly.

  • Inappropriate Column Choice: The selected column may not have sufficient hydrophobicity to retain nonanoic acid.

Solutions:

  • Decrease Organic Solvent Concentration: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Switch to a More Retentive Column: If using a C8 column, consider switching to a C18 column, which has a longer carbon chain and provides stronger hydrophobic retention.[5][6]

  • Consider HILIC: For very polar short-chain fatty acids that are difficult to retain in reversed-phase mode, HILIC can be an effective alternative.[12][15]

Issue 3: Co-elution with Matrix Components

Possible Causes:

  • Insufficient Chromatographic Resolution: The chosen column and mobile phase conditions are not adequately separating nonanoic acid from other compounds in the sample.

Solutions:

  • Optimize the Mobile Phase Gradient: Adjust the gradient profile (the rate of change of the organic solvent concentration) to improve separation.

  • Try a Different Column Chemistry: If a C18 column does not provide adequate resolution, a Phenyl-Hexyl column may offer different selectivity and resolve the co-eluting peaks.[8][11]

  • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components before LC-MS analysis.

Data Summary

The following table provides a general comparison of common reversed-phase columns for the analysis of nonanoic acid. The choice of column will depend on the specific requirements of the assay.

Column TypePrimary Interaction MechanismRelative Retention of Nonanoic AcidKey Advantages
C18 (Octadecyl) HydrophobicStrongHigh retention, widely applicable, good for complex matrices.[3][4]
C8 (Octyl) HydrophobicModerateShorter analysis times, good for analytes that are too strongly retained on C18.[3][6]
Phenyl-Hexyl Hydrophobic and π-π interactionsModerate to StrongAlternative selectivity, can resolve compounds not separable on C18 or C8.[8][10][11]

Experimental Protocols

General Reversed-Phase LC-MS Method for Nonanoic Acid

This protocol provides a starting point for the analysis of nonanoic acid. Optimization will be required based on the specific instrument, sample matrix, and desired performance characteristics.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a good initial choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient would be to hold at a low percentage of Mobile Phase B for a short period, then ramp up to a high percentage of Mobile Phase B to elute the nonanoic acid, followed by a re-equilibration step. The exact gradient profile should be optimized.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detector: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids.

Visualizations

Logical Workflow for LC Column Selection

The following diagram illustrates a logical workflow for selecting the appropriate LC column for nonanoic acid analysis.

LC_Column_Selection_Workflow start Start: Analyze Nonanoic Acid and its Isotopologues rp_mode Select Reversed-Phase (RP) Chromatography Mode start->rp_mode c18_column Start with a C18 Column rp_mode->c18_column eval_retention Evaluate Retention and Peak Shape c18_column->eval_retention good_retention Acceptable Retention and Peak Shape? eval_retention->good_retention Initial Run too_strong_ret Retention Too Strong? eval_retention->too_strong_ret Check Retention optimize_mp Optimize Mobile Phase (Gradient, pH) good_retention->optimize_mp No coelution Co-elution with Matrix Components? good_retention->coelution Yes optimize_mp->eval_retention c8_column Switch to C8 Column too_strong_ret->c8_column Yes poor_retention Poor Retention? too_strong_ret->poor_retention No c8_column->eval_retention poor_retention->good_retention No, proceed to evaluation hilic_mode Consider HILIC Mode poor_retention->hilic_mode Yes final_method Final Optimized Method hilic_mode->final_method phenyl_column Try Phenyl-Hexyl Column for Alternative Selectivity coelution->phenyl_column Yes coelution->final_method No phenyl_column->eval_retention

Caption: Workflow for selecting the right LC column for nonanoic acid analysis.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Nonanoic-D17 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical science, the accuracy and reliability of quantitative data are paramount. This is especially true in metabolomics, lipidomics, and drug development, where the exact measurement of molecules like fatty acids can unlock critical insights into biological processes and disease states. The stable isotope dilution (SID) method, utilizing deuterated internal standards, has emerged as the gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of analytical method validation using Nonanoic-D17 acid as an internal standard against other common alternatives, supported by experimental data and detailed protocols.

The Critical Role of the Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical workflow. Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard is chemically and physically similar to the analyte of interest, but isotopically distinct to be differentiated by a mass spectrometer.

This compound, a deuterated form of nonanoic acid, serves as an excellent internal standard for the quantification of medium-chain fatty acids. Its near-identical chemical properties to the endogenous analyte ensure it behaves similarly throughout the analytical process, providing a reliable means of normalization and leading to highly accurate and precise results.

Performance Face-Off: this compound vs. Alternatives

The choice of internal standard significantly impacts the quality of analytical data. Here, we compare the performance of this compound with a common alternative, odd-chain fatty acids (e.g., heptadecanoic acid, C17:0).

FeatureThis compound (Deuterated IS)Odd-Chain Fatty Acid (e.g., C17:0)
Principle Stable Isotope Dilution (SID)Internal Standard Calibration
Chemical Similarity Nearly identical to the analyteStructurally similar, but not identical
Co-elution Co-elutes with the analyteMay have a different retention time
Ionization Efficiency Similar ionization suppression/enhancementCan have different ionization behavior
Endogenous Presence Not naturally present in samplesMay be present in some biological samples
Accuracy High, considered the "gold standard"Good, but can be prone to bias
Precision ExcellentGood

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods validated for fatty acid quantification using a deuterated medium-chain fatty acid internal standard like this compound. This data highlights the high degree of accuracy and precision achievable with this methodology.

Table 1: Typical Performance Characteristics for GC-MS Method Validation

Validation ParameterTypical Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL

Table 2: Typical Performance Characteristics for LC-MS/MS Method Validation

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.2 - 2 ng/mL

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the quantification of fatty acids using this compound as an internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Fatty Acids

This method is suitable for the analysis of total fatty acid profiles in biological samples.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly.

  • Add 500 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Collect the lower organic layer (chloroform) containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Cap the tube and heat at 80°C for 1 hour.

  • Cool the sample, add 1 mL of hexane and 1 mL of water, and vortex.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 220°C at 4°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI)

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode.

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This method is ideal for the targeted quantification of free fatty acids without derivatization.

1. Sample Preparation:

  • To 50 µL of plasma, add a known amount of this compound internal standard.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate medium-chain fatty acids.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for nonanoic acid and this compound should be optimized on the instrument.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the rationale behind using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS/MS Analysis Extract->Analysis Derivatize->Analysis Process Peak Integration & Ratio Calculation (Analyte/IS) Analysis->Process Quantify Quantification via Calibration Curve Process->Quantify

General workflow for fatty acid quantification.

logical_comparison cluster_IS Internal Standard Choice cluster_outcome Impact on Data Quality Deuterated Deuterated IS (this compound) High_Accuracy High Accuracy & Precision Deuterated->High_Accuracy Near-identical properties compensate for variability Analog Analog IS (e.g., Odd-Chain FA) Potential_Bias Potential for Bias & Inaccuracy Analog->Potential_Bias Differences in properties can lead to errors

Logical comparison of internal standard types.

A Comparative Guide to Inter-Laboratory Variability in Fatty Acid Quantification Utilizing Nonanoic-D17 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of fatty acids is fundamental to numerous research areas, from clinical diagnostics to drug development. However, significant inter-laboratory variability can compromise the reliability and reproducibility of these measurements. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative methods, designed to mitigate variability throughout the analytical workflow. This guide provides an objective comparison of analytical performance when using deuterated nonanoic acid as an internal standard for fatty acid quantification, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope Dilution

The principle of stable isotope dilution (SID) is the foundation for achieving high accuracy and precision in quantitative mass spectrometry. In this technique, a known quantity of a stable isotope-labeled analog of the analyte, such as Nonanoic-D17 acid, is added to a sample at the earliest stage of preparation.[1] This "heavy" standard is chemically almost identical to its naturally occurring ("light") counterpart, ensuring it behaves similarly during extraction, derivatization, chromatographic separation, and mass spectrometric detection. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, variations that can occur during sample workup are effectively normalized, leading to highly reliable quantitative data.[1]

Performance of Methods Utilizing Deuterated Nonanoic Acid

ParameterMethod TypePerformance MetricReference
Linearity (R²) GC-MS> 0.992 - 0.996 for various fatty acids[2]
GC-FID/MS> 0.994 for 50 fatty acids[3]
Precision (CV%) GC-MSIntra-day: < 15%, Inter-day: < 15%[3]
LC-MSIntra-day: ≤ 10% (plasma), ≤ 15% (oils); Inter-day & Inter-operator: < 20%[4]
Recovery GC-MS8% - 128% for pelargonic acid (nonanoic acid) from spiked soil samples (Note: matrix complexity affects recovery)[2]
GC-FID/MS80% - 120% for the majority of 50 fatty acids analyzed[3]
Limit of Quantification (LOQ) GC-FID/MS< 40 fmol on column[3]
LC-MS5 - 100 nM[4]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of the analyte is crucial for understanding the methodology. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for fatty acid quantification and the metabolic pathway of nonanoic acid.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Derivatize Derivatization (e.g., to FAMEs for GC-MS) Extract->Derivatize Chromatography Chromatographic Separation (GC or LC) Derivatize->Chromatography MS Mass Spectrometry (MS or MS/MS Detection) Chromatography->MS Integrate Peak Integration (Analyte and IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: General experimental workflow for fatty acid quantification.[1][5][6]

cluster_pathway Metabolic Fate of Nonanoic Acid via β-Oxidation Nonanoic Nonanoic Acid (C9:0) AcylCoA Nonanoyl-CoA Nonanoic->AcylCoA Acyl-CoA Synthetase BetaOx β-Oxidation Cycles (x3) AcylCoA->BetaOx AcetylCoA Acetyl-CoA (x3) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Gluco Gluconeogenesis SuccinylCoA->TCA SuccinylCoA->Gluco

Caption: Metabolic pathway of nonanoic acid via β-oxidation.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following are generalized protocols for the quantification of fatty acids using a deuterated internal standard with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Total Fatty Acid Analysis by GC-MS

This protocol is suitable for the analysis of total fatty acids (both free and esterified) in biological matrices like plasma or tissue.

  • Sample Preparation and Lipid Extraction (Folch Method):

    • To a glass tube, add 100 µL of plasma or a known amount of homogenized tissue.[5]

    • Add a known quantity of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.[5]

    • Add 2 mL of methanol and vortex for 30 seconds.[5]

    • Add 4 mL of chloroform and vortex for 1 minute.[5]

    • Add 1 mL of deionized water and vortex for 30 seconds to induce phase separation.[5]

    • Centrifuge at 2,000 x g for 10 minutes.[5]

    • Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass tube.[5]

    • Dry the lipid extract under a gentle stream of nitrogen.[5]

  • Saponification and Derivatization (Acid-Catalyzed):

    • To the dried lipid extract, add 1 mL of 2.5% (v/v) sulfuric acid in methanol.[5]

    • Cap the tube tightly and heat at 70°C for 1 hour to simultaneously hydrolyze lipids and form fatty acid methyl esters (FAMEs).[5]

    • Cool the tube to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane, then vortex for 1 minute to extract the FAMEs.[5]

    • Centrifuge at 1,000 x g for 5 minutes.[5]

    • Transfer the upper hexane layer to a GC vial for analysis.[5]

  • GC-MS Analysis:

    • Column: Agilent DB-FastFAME capillary column (20 m × 0.18 mm × 0.20 μm) or similar.[3]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[3]

    • Injection Mode: Splitless or split (e.g., 20:1).[3]

    • Injector Temperature: 250 - 260°C.[3]

    • Oven Program: An optimized temperature gradient is crucial for separating FAMEs. A typical program might start at a low temperature (e.g., 70°C), ramp to an intermediate temperature (e.g., 130°C), and then ramp to a final temperature (e.g., 230°C).[7]

    • MS Detection: Electron Ionization (EI) source at 70 eV, operating in Selected Ion Monitoring (SIM) mode for targeted quantification.[2]

Protocol 2: Free Fatty Acid Analysis by LC-MS/MS

This protocol is designed for the quantification of free (non-esterified) fatty acids in plasma.

  • Sample Preparation (MTBE Extraction):

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[6]

    • Add 10 µL of the this compound internal standard working solution.[6]

    • Add 1.5 mL of methyl-tert-butyl ether (MTBE) and 0.5 mL of methanol.[6]

    • Vortex for 1 minute and then incubate at room temperature for 1 hour.

    • Add 0.375 mL of water to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper organic layer and transfer to a new tube.[6]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.[6]

  • LC-MS/MS Analysis:

    • LC System: An HPLC or UHPLC system.[6]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: A linear gradient suitable for the separation of medium to long-chain fatty acids.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 5 µL.[8]

    • MS/MS Detection:

      • Ionization Mode: Negative ion electrospray ionization (ESI-).[8]

      • Detection Mode: Multiple Reaction Monitoring (MRM).[6][8]

      • MRM Transitions: The specific precursor-to-product ion transitions for each fatty acid and the internal standard must be optimized on the instrument being used. The precursor ion will typically be the deprotonated molecule [M-H]⁻.[1][6]

Conclusion

The use of deuterated internal standards, such as this compound, is a robust and reliable strategy for the quantification of fatty acids in complex biological matrices. The stable isotope dilution technique effectively corrects for analytical variability that can arise during sample preparation and instrumental analysis, thereby ensuring high precision and accuracy.[1] While inter-laboratory variability remains a challenge in lipidomics, the adoption of standardized protocols and the proper use of stable isotope-labeled internal standards are critical steps toward improving the reproducibility and comparability of data across different research settings. The protocols and performance data presented in this guide serve as a comprehensive resource for researchers aiming to implement this powerful analytical strategy.

References

Navigating the Analytical Landscape: A Guide to the Accuracy and Precision of Nonanoic-D17 Acid-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acids is a critical aspect of numerous research areas, from metabolic studies to pharmaceutical quality control. Among the arsenal of analytical techniques, stable isotope dilution mass spectrometry (SID-MS) stands out as the gold standard, and the use of deuterated internal standards like Nonanoic-D17 acid is central to its success. This guide provides a comprehensive comparison of this compound-based methods, offering insights into their performance, supporting experimental data, and detailed methodologies.

The core principle behind using this compound as an internal standard is its chemical near-identity to the target analyte, nonanoic acid. This allows it to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response. This ultimately leads to highly accurate and precise quantification.

Performance Comparison of Analytical Methods

While specific performance data for methods explicitly using this compound is not always publicly detailed in validation reports, its application in published research underscores its reliability. Studies on animal feed and human skin odor have successfully employed this compound for the quantification of nonanoic acid, with one study noting the method was internally validated.[1][2]

To provide a clearer picture of the expected performance, the following tables summarize quantitative data from methods using closely related deuterated fatty acid standards. These values serve as a strong proxy for the accuracy and precision achievable with this compound-based methods.

ParameterGC-MS Method (using Deuterated C8 Standard)LC-MS/MS Method (using Deuterated C8 Standard)Alternative Method (e.g., HPLC-UV with Derivatization)
Accuracy (% Recovery) 95 - 105%98 - 102%85 - 115%
Precision (%RSD) < 10%< 5%< 15%
Limit of Detection (LOD) Low ng/mLSub ng/mLHigh ng/mL to µg/mL
Limit of Quantification (LOQ) Low ng/mLSub ng/mLHigh ng/mL to µg/mL
Linearity (R²) > 0.99> 0.995> 0.98

Table 1: Comparison of Typical Performance Parameters for Fatty Acid Quantification Methods. The data for GC-MS and LC-MS/MS methods are based on the use of a deuterated octanoic acid (C8) internal standard, which is structurally similar to nonanoic acid (C9). The performance of a this compound-based method is expected to be in a similar range.

Experimental Protocols: A Closer Look

The successful implementation of this compound-based methods relies on well-defined experimental protocols. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most common platforms for this type of analysis.

GC-MS Method for Nonanoic Acid Quantification

This method is particularly suitable for volatile and semi-volatile compounds like fatty acids, often requiring a derivatization step to improve chromatographic properties.

1. Sample Preparation & Extraction:

  • Spiking: To 1 gram of a homogenized sample (e.g., animal feed), add a known amount of this compound internal standard solution.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane or a mixture of hexane and isopropanol.

  • Derivatization: The extracted fatty acids are converted to their more volatile methyl esters (fatty acid methyl esters - FAMEs) by adding a derivatizing agent like BF3-methanol and heating.

  • Final Extraction: The FAMEs are then extracted into an organic solvent (e.g., hexane) and concentrated under a stream of nitrogen.

2. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the FAMEs.

  • Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the native nonanoic acid methyl ester and the deuterated internal standard.

3. Data Analysis:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of nonanoic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of nonanoic acid and a fixed concentration of this compound.

LC-MS/MS Method for Fatty Acid Profiling

LC-MS/MS offers the advantage of analyzing a wider range of fatty acids, often without the need for derivatization, making it a powerful tool for lipidomics.

1. Sample Preparation & Extraction:

  • Spiking: To a biological fluid sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.

  • Protein Precipitation & Extraction: Add a cold organic solvent like methanol or acetonitrile to precipitate proteins and extract the lipids.

  • Phase Separation: If necessary, use a solvent system like methyl-tert-butyl ether (MTBE) to achieve a clean separation of the lipid-containing organic phase.

  • Drying and Reconstitution: The organic extract is dried down under nitrogen and reconstituted in a suitable solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted extract onto the LC system.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate the fatty acids.

  • Mass Spectrometry Detection: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target fatty acid and its specific product ion, as well as the corresponding ions for this compound.

3. Data Analysis:

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

  • Determine the concentration from a calibration curve constructed using known concentrations of fatty acid standards and a constant concentration of the internal standard.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analyses using a deuterated internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Homogenization Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Deriv Derivatization (FAMEs) Extract->Deriv Concentrate Concentration Deriv->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calc Quant Quantification via Calibration Curve Ratio_Calc->Quant

Caption: A typical workflow for GC-MS analysis using this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Protein_Precip Protein Precipitation & Lipid Extraction Spike->Protein_Precip Dry_Recon Dry & Reconstitute Protein_Precip->Dry_Recon LC_Inject LC Injection Dry_Recon->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MSMS_Detect MS/MS Detection (MRM Mode) LC_Sep->MSMS_Detect Peak_Integration Peak Area Integration MSMS_Detect->Peak_Integration Ratio_Calc Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calc Quant Quantification via Calibration Curve Ratio_Calc->Quant

Caption: A typical workflow for LC-MS/MS analysis using this compound.

References

A Comparative Guide to the Linearity and Range of Quantification of Nonanoic-D17 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of Nonanoic-D17 acid as an internal standard, focusing on its linearity and quantification range. Due to the limited availability of public-facing validation data specifically for this compound, this guide will also draw comparisons with widely-used alternative internal standards, such as other deuterated fatty acids and odd-chain fatty acids, for which performance data is more readily accessible.

Stable isotope-labeled compounds, like this compound, are considered the gold standard for internal standards in mass spectrometry.[1] Their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts, allowing them to effectively compensate for variations during sample preparation, extraction, and analysis.[2]

Performance Comparison of Internal Standards

The ideal internal standard should exhibit a linear response across a wide dynamic range, allowing for the accurate quantification of the analyte of interest. The key performance metrics for evaluating an internal standard are the coefficient of determination (R²), which indicates the linearity of the calibration curve, and the lower and upper limits of quantification (LLOQ and ULOQ), which define the concentration range over which the assay is reliable.

While specific validation data for this compound is not extensively published, its performance is expected to be comparable to other highly deuterated fatty acid standards. The following tables provide a summary of typical performance characteristics for commonly used internal standards in fatty acid analysis.

Table 1: Performance Characteristics of Deuterated Fatty Acid Internal Standards

Internal StandardAnalyte(s)MatrixLinearity (R²)LLOQULOQReference
Palmitic Acid-d31Palmitic AcidHuman Plasma>0.990.5 µg/mL100 µg/mL[3] (representative)
Heptadecanoic Acid-d3Heptadecanoic AcidHuman Plasma>0.991 ng/mL1000 ng/mL[4] (representative)
This compound Nonanoic Acid & other fatty acids Biological Matrices >0.99 (Expected) Not Reported Not Reported

Table 2: Performance Characteristics of Odd-Chain Fatty Acid Internal Standards

Internal StandardAnalyte(s)MatrixLinearity (R²)LLOQULOQReference
Heptadecanoic Acid (C17:0)Various Fatty AcidsHuman Plasma>0.995 µg/mL500 µg/mL[5] (representative)
Pentadecanoic Acid (C15:0)Various Fatty AcidsMilk Fat>0.9950.1 mg/100g20 mg/100g(representative)

Experimental Protocols

Accurate determination of linearity and quantification range requires a robust experimental protocol. Below are detailed methodologies for key experiments in validating an analytical method using an internal standard like this compound.

Experimental Workflow for Linearity and Range of Quantification Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & this compound) cal_standards Prepare Calibration Standards (Spike analyte into matrix) stock->cal_standards qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High, LLOQ, ULOQ) stock->qc_samples extraction Sample Extraction (with this compound) cal_standards->extraction qc_samples->extraction instrument LC-MS/MS or GC-MS Analysis extraction->instrument integration Peak Area Integration (Analyte & this compound) instrument->integration ratio Calculate Peak Area Ratios (Analyte / IS) integration->ratio curve Construct Calibration Curve ratio->curve validation Assess Linearity (R²) and Quantify QC Samples curve->validation

References

The Gold Standard for Nonanoic Acid Quantification: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and other biomedical research, the accurate quantification of nonanoic acid is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of analytical methodologies for nonanoic acid quantification, focusing on the significant advantages of using a deuterated internal standard. We present supporting experimental data, detailed protocols for key analytical techniques, and visual workflows to facilitate a comprehensive understanding.

The use of a stable isotope-labeled internal standard, such as nonanoic acid-d4, is widely considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because the deuterated standard is chemically almost identical to the endogenous nonanoic acid, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variations that can occur during the analytical process, leading to more accurate and precise results.[1]

Quantitative Performance: A Comparative Overview

The decision to use a deuterated internal standard significantly impacts the limit of detection (LOD) and limit of quantification (LOQ) of an analytical method. While direct head-to-head comparative studies are limited, the available data consistently demonstrates the superior performance of methods employing deuterated standards.

Performance ParameterMethod with Deuterated Standard (GC-MS)Method without Internal Standard (GC-MS)Method with Deuterated Standard (LC-MS/MS)
Limit of Detection (LOD) 0.2 - 2.5 µg/mLLow µg/mL to ng/mL range (derivatization dependent)Low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.6 - 8.0 µg/mL[2]Low µg/mL range[3]Low µg/mL to ng/mL range
Precision (%RSD) < 15%[4]Typically higher variability< 15%[4]
Accuracy (% Bias) ± 15%[3]Prone to significant bias due to matrix effectsGenerally higher accuracy[4]

Note: The provided ranges for LOD and LOQ are compiled from various sources and can be influenced by the specific instrumentation, sample matrix, and derivatization method used.

The Rationale for Using a Deuterated Standard

An internal standard is a compound that is added to a sample in a known concentration to facilitate the quantification of an analyte.[5] In the case of nonanoic acid analysis, a deuterated standard like nonanoic acid-d4 is ideal because it has the same chemical properties as the analyte but a different mass. This allows the mass spectrometer to distinguish between the two compounds. The use of a deuterated internal standard helps to mitigate several sources of error, including:

  • Sample Preparation Losses: During extraction and other sample preparation steps, some of the analyte may be lost. Since the deuterated standard is chemically identical, it will be lost at the same rate, and the ratio of the analyte to the standard will remain constant.

  • Injection Volume Variability: In chromatographic techniques like GC-MS and LC-MS, the precise volume of sample injected can vary slightly. An internal standard corrects for these variations.[2]

  • Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. This is known as the matrix effect. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction.[6]

Experimental Protocols

Below are detailed methodologies for the quantification of nonanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. A comparative protocol for analysis without an internal standard is also provided.

Protocol 1: Quantification of Nonanoic Acid using GC-MS with a Deuterated Standard

This method is suitable for the analysis of volatile and semi-volatile compounds. Derivatization is often required to increase the volatility of nonanoic acid.

1. Sample Preparation and Extraction:

  • To 100 µL of a biological sample (e.g., plasma), add a known amount of nonanoic acid-d4 internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and hexane).

  • Vortex and centrifuge the sample to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • For samples with potentially interfering ketones, 10 µL of anhydrous pyridine can be added.

  • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters.

  • Cool the sample to room temperature before injection into the GC-MS.[3]

3. GC-MS Analysis:

  • Column: A polar capillary column, such as a DB-WAX or FFAP (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized nonanoic acid and its deuterated standard.[3]

Protocol 2: Quantification of Nonanoic Acid using LC-MS/MS with a Deuterated Standard

LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization for fatty acid analysis.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (nonanoic acid-d4 in methanol).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.[4]

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient suitable for the separation of medium-chain fatty acids.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both nonanoic acid and the deuterated internal standard.[4][7]

Alternative Method: Quantification without an Internal Standard (External Standard Method)

This method is simpler but more susceptible to errors.

1. Sample Preparation:

  • Prepare samples as described in the methods above, but without the addition of the deuterated internal standard.

2. Calibration Curve:

  • Prepare a series of standard solutions of nonanoic acid at known concentrations in a clean solvent or a matrix that mimics the sample.

  • Analyze these standards using the same GC-MS or LC-MS/MS method as the samples.

  • Construct a calibration curve by plotting the peak area of the nonanoic acid against its concentration.

3. Quantification:

  • Analyze the unknown samples.

  • Determine the concentration of nonanoic acid in the samples by comparing their peak areas to the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for nonanoic acid quantification with and without a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Add Deuterated Standard Add Deuterated Standard Sample->Add Deuterated Standard Extraction Extraction Add Deuterated Standard->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization (Optional)->GC-MS or LC-MS/MS Peak Integration Peak Integration GC-MS or LC-MS/MS->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Caption: Experimental workflow for nonanoic acid quantification with a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization (Optional)->GC-MS or LC-MS/MS Peak Integration Peak Integration GC-MS or LC-MS/MS->Peak Integration Calibration Curve Comparison Calibration Curve Comparison Peak Integration->Calibration Curve Comparison Quantification Quantification Calibration Curve Comparison->Quantification

Caption: Experimental workflow for nonanoic acid quantification without an internal standard.

Conclusion

For researchers requiring high accuracy and precision in the quantification of nonanoic acid, the use of a deuterated internal standard is strongly recommended. The ability of this method to correct for a wide range of analytical variabilities, including sample preparation losses, injection inconsistencies, and matrix effects, results in more reliable and reproducible data. While the external standard method offers a simpler workflow, it is more prone to errors and may not be suitable for complex biological matrices or when high accuracy is paramount. The choice of analytical technique, whether GC-MS or LC-MS/MS, will depend on the specific requirements of the study, including desired sensitivity and the nature of the sample matrix.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an internal standard (IS) is paramount, with deuterated internal standards being the preferred choice for their ability to closely mimic the analyte of interest. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental protocols and data in accordance with global regulatory guidelines.

The use of a suitable internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. An IS is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1] The ideal IS exhibits physicochemical properties nearly identical to the target analyte, ensuring it experiences similar extraction recovery, matrix effects, and ionization response.[2]

Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely recognized as the "gold standard" in the field.[3][4] By replacing one or more hydrogen atoms with deuterium, a stable, heavier isotope, these standards are chemically almost identical to the analyte but can be differentiated by their mass-to-charge ratio in the mass spectrometer.[3] This near-identical behavior allows them to effectively compensate for analytical variability, leading to enhanced accuracy and precision.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of SIL-IS where possible.[5] The EMA has noted that over 90% of bioanalytical method submissions incorporate a SIL-IS.

Performance Comparison: Deuterated vs. Structural Analogue Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance of deuterated internal standards compared to structural analogue internal standards.

Performance ParameterDeuterated Internal StandardStructural Analogue Internal StandardRationale
Chromatographic Behavior Nearly identical retention time, often co-elutes with the analyte.[4]Different retention time, elutes separately from the analyte.Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same time, providing more accurate correction.[3]
Matrix Effects Superior compensation due to identical ionization characteristics.[6]May not adequately compensate for ion suppression or enhancement as its ionization efficiency can differ from the analyte.Deuterated standards experience the same degree of ion suppression or enhancement as the analyte, leading to a more reliable analyte/IS response ratio.[3]
Extraction Recovery Nearly identical to the analyte.[7]Can differ significantly from the analyte.Similar recovery ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.[7]
Accuracy & Precision Generally higher, with lower bias and coefficient of variation (%CV).[4]Can be acceptable, but often shows greater variability and potential for bias.[4]The superior ability to correct for various sources of error results in more accurate and precise quantification of the analyte.[3]
Regulatory Acceptance Widely accepted and recommended by regulatory agencies.[5]May require more extensive validation to demonstrate its suitability.The proven reliability of deuterated standards makes them the preferred choice for regulatory submissions.
Quantitative Data Comparison

The following table presents a summary of quantitative data from studies comparing the performance of deuterated or other stable isotope-labeled internal standards with structural analogue internal standards.

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (%CV)Reference
Sirolimus Deuterated (d3-Sirolimus)Whole BloodNot Specified2.7% - 5.7%[2]
Structural Analogue (Desmethoxyrapamycin)Whole BloodNot Specified7.6% - 9.7%[2]
Kahalalide F Stable Isotope Labeled (SIL)Not Specified100.3%7.6%[8]
Structural AnalogueNot Specified96.8%8.6%[8]
Everolimus Deuterated (everolimus-d4)Not SpecifiedBetter slope (0.95) in method comparison4.3% - 7.2%[9]
Structural Analogue (32-desmethoxyrapamycin)Not SpecifiedLower slope (0.83) in method comparison4.3% - 7.2%[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the reliability of bioanalytical data. Below are methodologies for key experiments cited in regulatory guidelines.

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set 2 (Post-Extraction Spike): Extract at least six different sources of the blank biological matrix. Add the analyte and the deuterated internal standard to the final, clean extract at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Add the analyte and the deuterated internal standard to the blank matrix before the extraction process, again at the same concentration as in Set 1.[10]

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): ME % = (Peak Area in Set 2 / Peak Area in Set 1) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[10]

    • Recovery (%): Recovery % = (Peak Area in Set 3 / Peak Area in Set 2) * 100.

    • Internal Standard Normalized Matrix Factor: Calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 indicates effective compensation for matrix effects.

Protocol 2: Stability Testing of Deuterated Internal Standards

Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions, including the potential for deuterium-hydrogen exchange.

Methodology:

  • Prepare Stability Samples: Prepare QC samples at low and high concentrations in the biological matrix.

  • Storage Conditions: Subject the QC samples to conditions that mimic the entire lifecycle of a study sample, including:

    • Freeze-Thaw Stability: At least three cycles of freezing at the intended storage temperature and thawing to room temperature.

    • Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Storage at the intended temperature for a period equal to or longer than the duration of the study.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Assessment of Isotopic Exchange:

    • Monitor the mass spectrum of the internal standard in a blank matrix over time.

    • An increase in the signal corresponding to the unlabeled analyte or partially deuterated species is an indication of exchange.[11]

    • Mitigation: Avoid storing standards in acidic or basic solutions and ensure deuterium labels are on stable carbon positions rather than on heteroatoms (e.g., -OH, -NH2).[11]

Visualizing Experimental Workflows

Clear and logical workflows are essential for reproducible experimental execution. The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

cluster_1 Matrix Effect Evaluation Workflow prep_samples Prepare 3 Sets of Samples: 1. Neat Solution 2. Post-Extraction Spike 3. Pre-Extraction Spike analyze Analyze all sets by LC-MS/MS prep_samples->analyze calculate_me Calculate Matrix Effect (ME) %: (Area Set 2 / Area Set 1) * 100 analyze->calculate_me calculate_rec Calculate Recovery %: (Area Set 3 / Area Set 2) * 100 analyze->calculate_rec calculate_is_nmf Calculate IS-Normalized Matrix Factor analyze->calculate_is_nmf evaluate Evaluate Results Against Acceptance Criteria calculate_me->evaluate calculate_rec->evaluate calculate_is_nmf->evaluate pass Method Passes evaluate->pass Pass fail Method Fails: Optimize Sample Cleanup or Chromatography evaluate->fail Fail

References

A Comparative Guide to Establishing Acceptance Criteria for Nonanoic-D17 Acid in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative assays are paramount. The choice and validation of an internal standard (IS) are critical for robust analytical methods, as the IS corrects for variability during sample preparation and analysis.[1] Nonanoic-D17 acid, a deuterated stable isotope-labeled (SIL) fatty acid, is frequently employed for the quantification of nonanoic acid and other medium-chain fatty acids. This guide provides an objective comparison of this compound with other alternatives and outlines the key acceptance criteria for its use in quantitative assays, supported by experimental protocols.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry, particularly in complex biological matrices.[2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively mimic the analyte's behavior during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization behavior lead to high accuracy and excellent precision.[4]

Comparison of Internal Standards: this compound vs. Odd-Chain Fatty Acids

The two primary categories of internal standards for fatty acid analysis are stable isotope-labeled fatty acids and odd-chain fatty acids.[1][4] The selection between these depends on the specific requirements of the analysis, including the matrix, required accuracy, and budget.[1]

FeatureThis compound (Stable Isotope-Labeled)Heptadecanoic Acid (C17:0) (Odd-Chain Fatty Acid)
Accuracy Considered the "gold standard" due to identical chemical and physical properties to the analyte, leading to high accuracy.[4]High accuracy, as it is structurally similar to common even-chain fatty acids.[4]
Precision Excellent precision due to co-elution and similar ionization behavior with the target analyte.[4]Good precision, but may differ in extraction recovery and ionization efficiency compared to the analyte.
Matrix Effects Minimizes matrix effects as it behaves almost identically to the analyte.Susceptible to differential matrix effects, which can impact accuracy.
Natural Abundance Not naturally present in biological samples, avoiding interference.[4]Can be naturally present in some samples like dairy products and ruminant fats, potentially leading to inaccurate quantification.[1]
Cost Generally more expensive to synthesize.[2]Cost-effective and widely available.[1]
Establishing Acceptance Criteria for this compound

The validation of a bioanalytical method using this compound should demonstrate its performance and reliability.[5][6] The following table summarizes the key parameters and their recommended acceptance criteria based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[5]
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[6]
Selectivity No significant interfering peaks should be present at the retention time of the analyte and this compound in blank samples.[6]
Linearity (Calibration Curve) A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).[5]
Recovery While not needing to be 100%, the extraction recovery of this compound should be consistent and reproducible across the concentration range.[7]
Matrix Effect The matrix factor (response in the presence of matrix / response in the absence of matrix) should be consistent, with a CV of ≤ 15%.
Stability Analyte and internal standard stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage), with deviations within ±15% of the nominal concentrations.[7]

Experimental Protocols

A validated experimental protocol is essential for accurate quantification. Below is a general methodology for the analysis of a target analyte in a biological sample using this compound as an internal standard with LC-MS/MS.

Sample Preparation
  • Thaw frozen biological samples (e.g., plasma) on ice.

  • To 100 µL of the sample in a polypropylene tube, add 10 µL of the this compound internal standard solution (in methanol) at a concentration within the linear range of the assay.[2]

  • Add 300 µL of ice-cold methanol to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube for analysis.[2][8]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A linear gradient suitable for the separation of the analyte.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

    • Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis
  • Integrate the peak areas for both the analyte and the this compound internal standard.[2]

  • Calculate the peak area ratio of the analyte to the internal standard.[2][8]

  • Quantify the concentration of the analyte in the samples by comparing the peak area ratios to a calibration curve prepared in a surrogate matrix.[2][8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Biological Sample p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Vortex and Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject Supernatant p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI- Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify Against Calibration Curve d2->d3

Caption: Experimental workflow for quantitative analysis using this compound.

G decision decision pass pass fail fail start Start Validation accuracy Assess Accuracy (±15% of nominal) start->accuracy check_accuracy Within Limits? accuracy->check_accuracy precision Assess Precision (CV ≤ 15%) check_precision Within Limits? precision->check_precision selectivity Assess Selectivity (No interference) check_selectivity No Interference? selectivity->check_selectivity linearity Assess Linearity (r² ≥ 0.99) check_linearity r² ≥ 0.99? linearity->check_linearity check_accuracy->precision Yes fail_node Method Optimization Required check_accuracy->fail_node No check_precision->selectivity Yes check_precision->fail_node No check_selectivity->linearity Yes check_selectivity->fail_node No pass_node Method Validated check_linearity->pass_node Yes check_linearity->fail_node No

Caption: Logical workflow for validating assay performance against acceptance criteria.

References

Safety Operating Guide

Proper Disposal of Nonanoic-D17 Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Nonanoic-D17 acid, ensuring a safe laboratory environment and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a deuterated saturated fatty acid, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a detailed, step-by-step procedure for its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the safety precautions for handling this compound. The compound is known to cause skin and eye irritation.[1][2] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or with a respiratorAvoids the inhalation of any potential fumes, mists, or dust.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5] It is imperative to follow local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5]

  • Segregate the this compound waste from other chemical waste streams, especially from bases and reducing agents, to prevent hazardous reactions.

2. Waste Collection and Storage:

  • Collect the waste in the designated, properly labeled container.

  • Keep the container securely sealed when not in use.[6] Makeshift covers are not acceptable.[6]

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should have secondary containment to mitigate any potential leaks or spills.

3. Neutralization of Small Quantities (if permissible by your institution's EHS):

Note: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's specific safety protocols. Neutralization is generally suitable for small volumes of corrosive wastes with no other hazardous characteristics.[7]

  • Preparation: Work within a chemical fume hood and wear all required PPE, including a face shield in addition to safety goggles.[7] Have a spill kit ready.

  • Dilution: Slowly and cautiously dilute the this compound waste with water at a ratio of at least 1:10 (one part acid to ten parts water).[6] Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Neutralization: Prepare a saturated solution of sodium bicarbonate (baking soda) or a dilute solution of a weak base like sodium carbonate (soda ash).[6] Slowly add the basic solution to the diluted acid while stirring continuously.

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a calibrated pH meter.[6]

  • Completion: Continue adding the basic solution until the pH is between 5.5 and 9.5.[7]

  • Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water (at least 20 parts water).[7] Confirm this final step with your institution's Environmental Health and Safety (EHS) department.

4. Arranging for Professional Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste container.

  • Complete all necessary hazardous waste manifests or tags accurately and completely.

  • Ensure the waste container is properly sealed and labeled before the scheduled pickup.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain and Absorb: Use an appropriate absorbent material, such as diatomite or universal binders, to contain and clean up the spill.[3]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, such as alcohol, followed by soap and water.[3]

  • Dispose: Collect all contaminated materials (absorbents, cleaning supplies, and PPE) in a sealed, labeled hazardous waste container and dispose of it according to the procedures outlined above.

Disposal Decision Workflow

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste as Hazardous (Corrosive, Environmental Hazard) ppe->identify container Select Compatible Waste Container (e.g., HDPE, Glass) identify->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal label_tag Affix Hazardous Waste Label seal->label_tag store Store in Designated Hazardous Waste Accumulation Area label_tag->store segregate Segregate from Incompatible Materials (Bases, Reducing Agents) store->segregate pickup Arrange for EHS Pickup segregate->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Nonanoic-D17 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Nonanoic-D17 acid, a deuterated saturated fatty acid. The following procedural guidance is based on safety data sheets for nonanoic acid and best practices for handling deuterated compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Nonanoic acid is classified as a substance that can cause skin irritation and serious eye damage.[1][2][3][4][5] Therefore, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Body PartProtectionSpecifications
Eyes/Face Safety Goggles / Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield (minimum 8 inches) is recommended.[2]
Skin Chemical Resistant GlovesWear suitable gloves tested according to EN 374. Inspect gloves for leaks or imperfections before use.[1]
Body Protective ClothingWear suitable protective clothing to prevent skin contact.[6]
Respiratory Respiratory ProtectionIn case of insufficient ventilation, or exposure to vapors, dust, or aerosols, wear suitable respiratory equipment.[1][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid Contact : Take measures to prevent contact with skin, eyes, and clothing. Do not breathe in fumes, gases, mists, or vapors.[5][6]

  • Hygiene Practices : Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[5]

  • Store locked up and away from incompatible materials such as bases, reducing agents, and amines.[5][6]

Experimental Protocol Considerations for Deuterated Compounds

A primary concern when working with deuterated compounds like this compound is the potential for isotopic back-exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment.[7] This can compromise the integrity of experimental results.

Table 2: Minimizing Isotopic Back-Exchange

FactorRecommendationRationale
Solvent Use aprotic solvents (e.g., acetonitrile, chloroform).Protic solvents (e.g., water, methanol) contain exchangeable hydrogens that can lead to back-exchange.[7]
pH Maintain a low pH (around 2.5).The rate of back-exchange is often minimized at a slightly acidic pH.[7]
Temperature Work at low temperatures (on ice or at 4°C).Higher temperatures accelerate the rate of back-exchange.[7]
Time Minimize the time the compound is in a protic solvent.Prolonged exposure increases the likelihood of back-exchange.[7]

Workflow for Handling this compound in Experiments

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Work in Ventilated Area prep_ppe->prep_vent prep_solvent Prepare Aprotic Solvent prep_vent->prep_solvent handle_aliquot Aliquot this compound prep_solvent->handle_aliquot handle_temp Maintain Low Temperature handle_aliquot->handle_temp handle_ph Control pH (if applicable) handle_temp->handle_ph handle_time Minimize Exposure Time handle_ph->handle_time disp_collect Collect Waste handle_time->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: A flowchart illustrating the key steps for the safe and effective handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection : Collect spilled material and waste in suitable, closed containers for disposal.[2] Absorbent materials like sand, earth, or vermiculite can be used to contain spills.[8]

  • Environmental Precautions : Avoid release to the environment. Do not allow the product to enter drains, surface water, or ground water.[1][6]

  • Disposal Method : Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[8] This should be done through a licensed waste disposal contractor.[8]

Logical Relationship for Spill Management

G Spill Management Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE spill->ppe ventilate Ensure Adequate Ventilation evacuate->ventilate ppe->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect and Place in Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: A diagram outlining the procedural steps for the safe management and cleanup of a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonanoic-D17 acid
Reactant of Route 2
Reactant of Route 2
Nonanoic-D17 acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.